molecular formula C7H3ClFN B1347047 2-Chloro-5-fluorobenzonitrile CAS No. 57381-56-3

2-Chloro-5-fluorobenzonitrile

Cat. No.: B1347047
CAS No.: 57381-56-3
M. Wt: 155.55 g/mol
InChI Key: HBTXAKDVIXNVHZ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H3ClFN and its molecular weight is 155.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-fluorobenzonitrile
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InChI

InChI=1S/C7H3ClFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTXAKDVIXNVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205976
Record name 2-Chloro-5-fluorobenzonitrile
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Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57381-56-3
Record name 2-Chloro-5-fluorobenzonitrile
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Record name 2-Chloro-5-fluorobenzonitrile
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Record name 2-Chloro-5-fluorobenzonitrile
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Record name 2-chloro-5-fluorobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluorobenzonitrile (CAS: 57381-56-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-fluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The document details its physicochemical properties, spectroscopic data, safety and handling protocols, and its applications in various fields of chemical research and development.

Physicochemical Properties

This compound is a halogenated aromatic nitrile.[1] It presents as a white to off-white crystalline powder or solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 57381-56-3[2][3][4]
Molecular Formula C₇H₃ClFN[1][3][4]
Molecular Weight 155.55 g/mol [2][3][4]
Appearance White to off-white powder/crystal[1][2]
Melting Point 49-53 °C / 82-86 °C[1]
Boiling Point > 230 °C[1]
Density ~1.36 g/cm³[1]
Purity >98.0% (GC)[2][5]
Solubility Insoluble in water[1]
Storage Sealed in a dry environment at room temperature[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: ATR-IR spectra have been recorded for this compound using instruments such as the Bruker Tensor 27 FT-IR.[3] The spectrum would be characterized by absorption bands corresponding to the C≡N (nitrile) stretching, C-Cl stretching, C-F stretching, and aromatic C-H and C=C vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound were not available in the consulted resources, the analysis of related structures like 2-fluorobenzonitrile suggests characteristic chemical shifts and coupling patterns resulting from the influence of the chloro and fluoro substituents on the aromatic ring.[6]

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with an expected molecular ion peak corresponding to its calculated mass.[3]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling.[1][7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Hazard ClassGHS Hazard StatementPictogramSignal Word
Acute Toxicity, OralH301: Toxic if swallowed / H302: Harmful if swallowedGHS06Danger
Acute Toxicity, DermalH311: Toxic in contact with skinGHS06Danger
Skin Corrosion/IrritationH315: Causes skin irritationGHS07Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07Warning
Acute Toxicity, InhalationH332: Harmful if inhaledGHS07Warning

Sources: [3][5][8]

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]

  • Response: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Storage: P405 (Store locked up).

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety eyewear.[1][7]

Reactivity and Synthesis

The reactivity of this compound is dictated by its three functional groups: the nitrile, the chlorine atom, and the fluorine atom attached to the aromatic ring. The electron-withdrawing nature of these groups influences the reactivity of the benzene ring.[9] The nitrile group can undergo various transformations, while the halogen atoms can be targets for nucleophilic aromatic substitution under specific conditions.[9]

A common synthetic route to produce chlorofluorobenzonitriles involves a halogen exchange reaction, where a corresponding dichlorobenzonitrile is treated with an alkali metal fluoride.[10]

The following protocol is a representative example of a halogen exchange reaction for the synthesis of a fluorobenzonitrile derivative, based on established methodologies.[10]

Objective: To synthesize this compound from 2,5-dichlorobenzonitrile.

Materials:

  • 2,5-dichlorobenzonitrile

  • Potassium fluoride (spray-dried)

  • Phase transfer catalyst (e.g., a quaternary ammonium compound)

  • High-boiling aprotic polar solvent (e.g., sulfolane)

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Inert gas inlet/outlet

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add 2,5-dichlorobenzonitrile, the aprotic polar solvent, and the phase transfer catalyst.

  • Begin stirring the mixture to ensure homogeneity.

  • Gradually add spray-dried potassium fluoride to the mixture.

  • Heat the reaction mixture to a temperature typically ranging from 150°C to 230°C.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is then isolated through standard workup procedures, which may include filtration to remove inorganic salts, followed by extraction and distillation or recrystallization for purification.

G General Workflow for Halogen Exchange Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Charge flask with 2,5-dichlorobenzonitrile, solvent, and catalyst B Add Potassium Fluoride A->B Under N₂ atmosphere C Heat mixture (150-230 °C) B->C D Monitor reaction (GC/TLC) C->D E Cool to RT D->E F Filter inorganic salts E->F G Extract product F->G H Purify (Distillation/Recrystallization) G->H I This compound H->I

Caption: General workflow for halogen exchange synthesis.

Applications in Research and Development

This compound is a valuable building block in organic synthesis due to its unique combination of functional groups.[1] Its primary applications are in the life sciences and materials science sectors.

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).[1] The presence of halogen and nitrile functionalities allows for diverse chemical modifications to produce complex drug molecules.[1]

  • Agrochemicals: In agricultural science, this compound is used to develop new crop-protection agents with targeted biological activity.[1]

  • Liquid Crystal Materials: The electronics industry utilizes this compound in the synthesis of specialty liquid crystal solutions, which are essential components in modern screen and display technologies.[1]

G Key Application Areas of this compound cluster_0 Application Sectors cluster_1 Specific Uses A This compound (CAS: 57381-56-3) B Pharmaceuticals A->B C Agrochemicals A->C D Materials Science A->D E Active Pharmaceutical Ingredient (API) Synthesis B->E F Crop-Protection Compound Development C->F G Liquid Crystal Solutions D->G

Caption: Key application areas of the title compound.

References

physical and chemical properties of 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Chloro-5-fluorobenzonitrile. It includes a detailed synthesis protocol, analysis of its spectral data, and a discussion of its applications, particularly as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.

Core Physical and Chemical Properties

This compound is a halogenated aromatic nitrile that serves as a key intermediate in various chemical syntheses. Its physical and chemical characteristics are summarized below.

PropertyValueReference(s)
Molecular Formula C₇H₃ClFN[1]
Molecular Weight 155.55 g/mol [1]
CAS Number 57381-56-3[1]
Appearance White to off-white crystalline powder[2]
Melting Point 49-53 °C[2]
Boiling Point ~230 °C[2]
Density ~1.36 g/cm³[2]
Solubility Insoluble in water[2]
IUPAC Name This compound[1]
Synonyms 5-Fluoro-2-chlorobenzonitrile, Benzonitrile, 2-chloro-5-fluoro-[1]

Synthesis Protocol

A common method for the synthesis of this compound involves a halogen exchange reaction from a dichlorinated precursor. The following protocol is based on established chemical principles for such transformations.

Reaction: Halogen exchange fluorination of 2,5-dichlorobenzonitrile.

Diagrammatic Workflow of Synthesis:

G cluster_reactants Reactants & Solvent cluster_catalyst Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2_5_dichlorobenzonitrile 2,5-Dichlorobenzonitrile ReactionVessel Reaction Mixture 2_5_dichlorobenzonitrile->ReactionVessel KF Potassium Fluoride (active) KF->ReactionVessel Sulfolane Sulfolane (Solvent) Sulfolane->ReactionVessel PTC Phase Transfer Catalyst (e.g., quaternary ammonium salt) PTC->ReactionVessel Heating Heating CrudeProduct Crude Product Mixture Heating->CrudeProduct Halogen Exchange Quenching Quenching Extraction Extraction Quenching->Extraction Isolation Purification Purification (e.g., distillation/recrystallization) Extraction->Purification Isolation FinalProduct This compound Purification->FinalProduct Isolation ReactionVessel->Heating Halogen Exchange CrudeProduct->Quenching Isolation

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

  • Preparation: In a moisture-free reaction vessel equipped with a stirrer and a condenser, add 2,5-dichlorobenzonitrile, an excess of activated potassium fluoride, and a suitable phase-transfer catalyst (e.g., a quaternary ammonium salt).

  • Solvent Addition: Add sulfolane as the solvent to the reaction mixture.

  • Reaction: Heat the mixture with vigorous stirring. The reaction temperature and duration will depend on the specific catalyst and reactants used, but typically ranges from 150-220°C for several hours. Monitor the reaction progress by a suitable analytical method such as Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the product into a suitable organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

FT-IR Spectrum Analysis:

Wavenumber (cm⁻¹)IntensityAssignment
~2230Strong, SharpC≡N (Nitrile) stretching
~1600-1450Medium-StrongC=C Aromatic ring stretching
~1250-1000StrongC-F stretching
~800-600StrongC-Cl stretching
~3100-3000Weak-MediumAromatic C-H stretching

The presence of a strong, sharp peak around 2230 cm⁻¹ is characteristic of the nitrile functional group. The strong absorptions in the lower frequency region confirm the presence of carbon-fluorine and carbon-chlorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrile, chlorine, and fluorine substituents. Due to the fluorine atom, complex splitting patterns (doublets of doublets, or triplets of doublets) are expected due to ¹H-¹⁹F coupling.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached atoms.

Carbon AtomExpected Chemical Shift (ppm)
C-CN~115-120
C-Cl~130-140
C-F~160-170 (doublet due to C-F coupling)
Aromatic CH~110-140
C-CN (nitrile carbon)~115-125
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 155, with an isotopic peak at m/z 157 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom.

  • Major Fragments: Fragmentation may involve the loss of the nitrile group (-CN), chlorine (-Cl), or fluorine (-F) atoms, leading to characteristic fragment ions.

Diagram of a Logical Relationship in Mass Spectrometry Fragmentation:

G MolecularIon Molecular Ion (M⁺) m/z 155/157 LossOfCl [M-Cl]⁺ m/z 120 MolecularIon->LossOfCl - Cl LossOfCN [M-CN]⁺ m/z 129/131 MolecularIon->LossOfCN - CN BenzofluorideIon [C₆H₃F]⁺ m/z 94 LossOfCN->BenzofluorideIon - Cl

Caption: Predicted fragmentation pathway of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.[3]

  • Pharmaceuticals: It is a building block for the synthesis of active pharmaceutical ingredients (APIs), including potential anti-cancer and anti-inflammatory agents.[3] The presence of halogen atoms can enhance the metabolic stability and binding affinity of drug candidates.

  • Agrochemicals: This compound is utilized in the development of new herbicides, insecticides, and fungicides.[3] The trifluoromethyl group, which can be introduced using this precursor, is known to improve the bioavailability and efficacy of agrochemicals.[4]

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for a range of biological activities. For instance, related fluorinated benzonitriles have been used in the synthesis of kinase inhibitors and inhibitors of Bacillus anthracis enoyl–ACP reductase.[5]

Note on Signaling Pathways: As this compound is a synthetic building block, it is not typically directly involved in biological signaling pathways. Instead, the final products synthesized from this intermediate may have specific biological targets. For example, if used to synthesize a kinase inhibitor, the resulting drug would target a specific kinase signaling pathway involved in cell proliferation and survival. A generalized diagram for such a hypothetical scenario is presented below.

Hypothetical Signaling Pathway Inhibition:

G cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate CellularResponse Cellular Response (e.g., Proliferation) Substrate->CellularResponse Drug Kinase Inhibitor (Synthesized from This compound) Drug->Kinase Inhibits

Caption: Inhibition of a generic kinase pathway by a hypothetical drug.

This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. The provided data and protocols can aid in the effective utilization of this versatile chemical intermediate.

References

An In-depth Technical Guide to 2-Chloro-5-fluorobenzonitrile: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2-Chloro-5-fluorobenzonitrile. As a critical building block in medicinal chemistry, this compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for targeted cancer therapy. This document outlines key physicochemical data, a detailed experimental protocol for its synthesis, and visual representations of its synthetic workflow and its relevance to cell signaling pathways.

Core Molecular and Physical Properties

This compound is a disubstituted benzonitrile featuring both a chlorine and a fluorine atom on the aromatic ring. These substitutions are crucial for its reactivity and utility in organic synthesis.[1] The compound typically presents as a white to off-white crystalline solid.[1][2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be attributed to the purity of the samples or different analytical methods.

PropertyValueReference(s)
Molecular Formula C₇H₃ClFN[1][3][4][5]
Molecular Weight 155.56 g/mol [3][5]
CAS Number 57381-56-3[3][4]
Appearance White to off-white powder/crystal[1][2][6]
Melting Point 49-53 °C / 82-86 °C[1][6]
Boiling Point >230 °C[1]
Purity (typical) >98.0% (by GC)[2][3][6]
Solubility Poorly soluble in water, soluble in methanol[1][6]

Synthesis of this compound

The preparation of this compound is most commonly achieved via a nucleophilic aromatic substitution (halogen exchange) reaction. The following protocol is a representative method adapted from established patent literature, utilizing 2,5-dichlorobenzonitrile as the starting material.[7][8]

Experimental Protocol: Synthesis via Halogen Exchange

Objective: To synthesize this compound by replacing a chlorine atom with a fluorine atom on the 2,5-dichlorobenzonitrile ring.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
2,5-DichlorobenzonitrileC₇H₃Cl₂N172.0117.2 g0.10 mol
Anhydrous Potassium FluorideKF58.108.7 g0.15 mol
Tetrabutylammonium Chloride(C₄H₉)₄NCl277.921.4 g0.005 mol
SulfolaneC₄H₈O₂S120.17100 mL-

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube

  • Magnetic stirrer with a heating mantle

  • Thermometer

  • Distillation apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2,5-dichlorobenzonitrile (17.2 g, 0.10 mol), anhydrous potassium fluoride (8.7 g, 0.15 mol), and tetrabutylammonium chloride (1.4 g, 0.005 mol).

  • Solvent Addition: Add 100 mL of sulfolane to the flask.

  • Reaction: Heat the reaction mixture to 215-240 °C with vigorous stirring. Maintain this temperature for approximately 6-8 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove inorganic salts.

  • Purification: The crude product is purified by vacuum distillation of the filtrate to yield this compound.

Spectroscopic and Analytical Data

The structural confirmation of this compound is achieved through various spectroscopic methods. Below are the predicted and reported data for the compound.

Predicted Spectroscopic Data
Spectroscopy Feature Predicted/Reported Value
¹H NMR Aromatic Protonsδ 7.3-7.8 ppm (m, 3H)
¹³C NMR Aromatic Carbons, Nitrile Carbonδ 110-165 ppm, ~115 ppm
IR (Infrared) C≡N stretch, C-F stretch, C-Cl stretch~2230 cm⁻¹, ~1250 cm⁻¹, ~800 cm⁻¹
Mass Spec (MS) [M+H]⁺m/z 156.00108

Visualization of Synthesis and Biological Relevance

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2,5-dichlorobenzonitrile.

G Synthesis of this compound A 2,5-Dichlorobenzonitrile C Reaction Mixture A->C B Potassium Fluoride (KF) Tetrabutylammonium Chloride Sulfolane B->C D Heating (215-240 °C, 6-8h) C->D E Crude Product D->E F Filtration & Vacuum Distillation E->F G This compound (Pure) F->G G Representative Kinase Signaling Pathway (EGFR) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation Leads to Kinase_Inhibitor Kinase Inhibitor (Derived from intermediates like This compound) Kinase_Inhibitor->EGFR Inhibits

References

An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluorobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid compound like 2-Chloro-5-fluorobenzonitrile in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar nitrile group (-C≡N) and halogen substituents, which contribute to its polarity. However, the aromatic benzene ring constitutes a significant nonpolar component. Therefore, its solubility will be a balance between these competing factors. It is expected to exhibit greater solubility in polar aprotic solvents and limited solubility in highly nonpolar or highly polar protic solvents.

Physical Properties of this compound

A summary of the known physical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting solubility experiments.

PropertyValueReference
Molecular Formula C₇H₃ClFN[1][2]
Molecular Weight 155.56 g/mol [1][2]
Appearance White to off-white crystalline solid/powder[2]
Melting Point 49-53 °C[3]
Boiling Point ~232 °C[3]
CAS Number 57381-56-3[1][2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted isothermal saturation (shake-flask) method. This can be followed by either gravimetric or spectroscopic analysis to quantify the solute concentration.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (chemically compatible with the chosen solvents)

  • Volumetric flasks and pipettes

  • Drying oven

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)

Procedure

a. Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of vials.

  • Pipette a known volume of the desired organic solvent into each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid remains constant over time.

b. Sample Collection and Preparation

  • Once equilibrium is achieved, cease agitation and allow the vials to rest in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.

  • Immediately pass the solution through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is crucial to remove any undissolved solid particles.

c. Quantification of Solute

i. Gravimetric Analysis

  • Weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is obtained.

  • Calculate the mass of the dissolved this compound and the mass of the solvent.

  • Express the solubility as g/100 g of solvent or other appropriate units.

ii. Spectroscopic Analysis (UV-Vis or HPLC)

  • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

  • Analyze the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC system.

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Settle excess solid (≥4h) D->E F Withdraw supernatant E->F G Filter solution F->G H Gravimetric Analysis G->H I Spectroscopic Analysis G->I J Calculate Solubility H->J I->J

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship: The "Like Dissolves Like" Principle

The following diagram illustrates the expected qualitative solubility of this compound in various organic solvents based on their polarity, a direct application of the "like dissolves like" principle.

solubility_principle cluster_solvents Organic Solvents compound This compound (Moderate Polarity) polar_aprotic Polar Aprotic (e.g., Acetone, THF) compound->polar_aprotic Good Interaction polar_protic Polar Protic (e.g., Methanol, Ethanol) compound->polar_protic Moderate Interaction nonpolar Nonpolar (e.g., Toluene, Hexane) compound->nonpolar Poor Interaction solubility_high High Solubility polar_aprotic->solubility_high solubility_moderate Moderate Solubility polar_protic->solubility_moderate solubility_low Low Solubility nonpolar->solubility_low

Caption: Predicted solubility based on the "like dissolves like" principle.

Conclusion

Understanding the solubility of this compound is crucial for its application in synthetic chemistry and drug development, particularly for reaction optimization, purification, and formulation. While specific quantitative data is sparse, the provided experimental protocol offers a robust framework for researchers to determine its solubility in a range of organic solvents. The principles and methodologies outlined in this guide will aid in the effective utilization of this important chemical intermediate.

References

Spectroscopic Profile of 2-Chloro-5-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Spectral Data

The following tables summarize the key spectral data for 2-Chloro-5-fluorobenzonitrile.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~7.75ddJ(H,H) ≈ 8.7, J(H,F) ≈ 5.5H-6
~7.60ddJ(H,H) ≈ 8.7, J(H,H) ≈ 3.0H-3
~7.45dddJ(H,H) ≈ 8.7, J(H,F) ≈ 8.7, J(H,H) ≈ 3.0H-4

Note: Predicted values are based on standard chemical shift tables and observed patterns for similar substituted benzonitriles. The solvent is assumed to be CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~162 (d, ¹J(C,F) ≈ 250 Hz)C-5
~135 (d, ³J(C,F) ≈ 9 Hz)C-1
~134C-3
~120 (d, ²J(C,F) ≈ 22 Hz)C-4
~118 (d, ²J(C,F) ≈ 21 Hz)C-6
~117C-CN
~110C-2

Note: Predicted values are based on additivity rules and data from structurally related compounds. The large coupling constant for C-5 is characteristic of a direct C-F bond.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N (Nitrile) stretch
~3100-3000MediumAromatic C-H stretch
~1600-1450Medium-StrongAromatic C=C ring stretch
~1250StrongC-F stretch
~850-550Medium-StrongC-Cl stretch

Note: These are characteristic absorption regions for the functional groups present. An experimental ATR-IR spectrum is available on PubChem (CID 93656), acquired on a Bruker Tensor 27 FT-IR.[1]

Table 4: Mass Spectrometry Data

m/zIonNotes
155/157[M]⁺Molecular ion peak, showing isotopic pattern for one chlorine atom.
128/130[M-CN]⁺Loss of the nitrile group.
99[M-CN-Cl]⁺Loss of nitrile and chlorine.

Note: Fragmentation is predicted. The molecular weight of this compound is 155.56 g/mol .[2] The presence of the M and M+2 peaks in an approximate 3:1 ratio is a key indicator of a chlorine-containing compound.

Table 5: Predicted Collision Cross Section (CCS) Data for [M+H]⁺ Adduct

Adductm/zPredicted CCS (Ų)
[M+H]⁺156.00108124.6
[M+Na]⁺177.98302137.5
[M+K]⁺193.95696132.7

Source: PubChemLite, calculated using CCSbase.[3]

Experimental Protocols

The following sections describe standardized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Approximately 12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Standard single-pulse with proton decoupling.

  • Spectral Width: Approximately 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus has low natural abundance and sensitivity.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped with an Attenuated Total Reflectance (ATR) accessory.[1]

Sample Preparation (ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Record a background spectrum of the empty ATR setup.

  • Place a small amount of solid this compound directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the wavenumbers of the major absorption peaks.

  • Assign these peaks to specific functional group vibrations (e.g., C≡N, C-F, C-Cl).[4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation (GC-MS):

  • Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Acquisition:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium.

  • GC Column: A nonpolar capillary column (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 70 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

Data Analysis:

  • Identify the peak in the chromatogram corresponding to this compound.

  • Analyze the mass spectrum associated with this peak.

  • Identify the molecular ion peak ([M]⁺) and its isotopic pattern.

  • Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_report Final Report Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Place solid on ATR crystal Sample->Prep_IR Prep_MS Dissolve in volatile solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (1H & 13C) Prep_NMR->NMR_Acq IR_Acq FTIR-ATR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS (EI Mode) Prep_MS->MS_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Acq->NMR_Data IR_Data Absorption Bands (cm-1) Functional Groups IR_Acq->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS_Acq->MS_Data Report Technical Guide: - Data Tables - Protocols - Structure Confirmation NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-5-fluorobenzonitrile. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the structural elucidation and characterization of this compound. This document includes predicted spectral data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of the molecule's NMR properties.

Introduction

This compound is a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a nitrile group and two different halogen substituents on the benzene ring, gives rise to a distinct and informative NMR spectrum. Understanding the chemical shifts, coupling constants, and signal multiplicities is crucial for its unambiguous identification and for monitoring its transformations in chemical reactions.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired and published high-resolution NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions were generated using advanced computational algorithms that provide reliable estimations of NMR parameters.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at a reference frequency of 400 MHz is presented in Table 1. The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

Proton Predicted Chemical Shift (δ) [ppm] Multiplicity Predicted Coupling Constants (J) [Hz]
H-37.68Doublet of doublets (dd)³J(H3-H4) = 8.8, ⁴J(H3-F) = 5.4
H-47.41Doublet of doublet of doublets (ddd)³J(H4-H3) = 8.8, ³J(H4-H6) = 2.8, ⁴J(H4-F) = 7.6
H-67.77Doublet of doublets (dd)⁴J(H6-H4) = 2.8, ³J(H6-F) = 7.6
¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ at a reference frequency of 100 MHz is detailed in Table 2. The spectrum is expected to display seven signals, corresponding to the seven carbon atoms in the molecule. The carbon atoms coupled to fluorine will exhibit splitting.

Carbon Predicted Chemical Shift (δ) [ppm] Splitting due to Fluorine
C-1 (C-CN)110.1-
C-2 (C-Cl)135.2-
C-3 (CH)132.5-
C-4 (CH)120.4Doublet, ²J(C4-F) ≈ 22.9 Hz
C-5 (C-F)161.7Doublet, ¹J(C5-F) ≈ 251.9 Hz
C-6 (CH)117.9Doublet, ²J(C6-F) ≈ 22.9 Hz
C-7 (CN)115.8-

Experimental Protocols

The following section outlines a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). The typical volume required is 0.6-0.7 mL.

  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard 30-degree pulse sequence.

  • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse sequence with a 30-degree pulse.

  • Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Peaks are identified, and their chemical shifts are determined. For ¹H NMR, the integral of each peak is calculated to determine the relative number of protons.

Visualizations

The following diagrams, generated using the DOT language, illustrate the structure and NMR signaling pathways of this compound.

molecular_structure cluster_ring This compound cluster_substituents C1 C1 C2 C2 C1->C2 CN C≡N C1->CN C3 C3 C2->C3 Cl Cl C2->Cl C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 F F C5->F C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound.

proton_coupling H3 H-3 H4 H-4 H3->H4 ³J (ortho) F F H3->F ⁴J H6 H-6 H4->H6 ⁴J (meta) H4->F ³J H6->F ³J

Caption: ¹H-¹H and ¹H-¹⁹F coupling relationships in this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer Setup transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Peak Picking & Integration reference->analyze

Caption: General experimental workflow for NMR analysis.

An In-depth Technical Guide on the Stability and Reactivity of 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-5-fluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds that serves as a crucial building block in modern organic synthesis.[1] Its molecular structure, featuring a nitrile group and both chlorine and fluorine substituents on the benzene ring, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[2] The nitrile group is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and ketones, while the halogen atoms provide sites for various cross-coupling and substitution reactions.[1] This guide provides a comprehensive overview of the stability and reactivity of this compound, supported by experimental protocols and data presented in a clear and accessible format.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₃ClFN[3]
Molecular Weight 155.55 g/mol [3]
CAS Number 57381-56-3[3]
Appearance White to off-white powder or crystal[2]
Melting Point 49-53 °C[2]
Boiling Point >230 °C[2]
Solubility Insoluble in water[2]

Table 2: Hazard and Safety Information for this compound

Hazard StatementGHS ClassificationPrecautionary MeasuresSource(s)
Toxic if swallowedAcute toxicity, oral (Danger)Do not eat, drink or smoke when using this product. Rinse mouth. Immediately call a POISON CENTER or doctor/physician if swallowed. Store locked up.[3]
Harmful if swallowedAcute toxicity, oral (Warning)Wash face, hands and any exposed skin thoroughly after handling.[3]
Toxic in contact with skinAcute toxicity, dermal (Danger)Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. Take off contaminated clothing and wash before reuse.[3]
Causes skin irritationSkin corrosion/irritation (Warning)Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs: Get medical advice/attention.[3]
Causes serious eye irritationSerious eye damage/eye irritation (Warning)Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3]
Harmful if inhaledAcute toxicity, inhalation (Warning)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

Stability Profile

3.1. Thermal Stability

The thermal stability of organic compounds is typically assessed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC can be used to determine the melting point and detect any exothermic decomposition events, while TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition. For many organic nitriles, the covalent cyano group is endothermic and can render the molecule reactive under certain conditions.[4] Compounds with significantly positive standard heats of formation may be thermodynamically unstable and could potentially decompose explosively under initiation.[4]

3.2. Photostability

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation. The photostability of a chemical is its ability to withstand exposure to light without undergoing chemical change. According to the Grotthaus-Draper Law, a photoreaction can only occur if the chemical absorbs light quanta.[5] Therefore, an initial assessment of photostability involves determining the UV/Vis absorption spectrum of the compound.[5] If the molar extinction coefficient is less than 10 L·mol⁻¹·cm⁻¹, the chemical is unlikely to be photoreactive.[5] For compounds that do absorb light in the solar spectrum, their phototoxic potential can be evaluated using in vitro methods such as the 3T3 Neutral Red Uptake (NRU) phototoxicity test, as described in OECD Test Guideline 432.[5]

3.3. Stability to Moisture and Air

Nitriles are generally stable to air (oxygen). However, they can undergo hydrolysis to carboxylic acids or their salts in the presence of aqueous acid or base, a reaction that is often exothermic.[4] The presence of electron-withdrawing groups on the aromatic ring can influence the rate of hydrolysis. It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis.[6]

3.4. Incompatible Materials

This compound should be stored away from strong acids, acid chlorides, acid anhydrides, chloroformates, strong oxidizing agents, bases, and strong reducing agents.[4][6] Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions.[4] The combination of bases and nitriles can produce hydrogen cyanide.[4]

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three functional components: the nitrile group, the chloro substituent, and the fluoro substituent, all attached to an aromatic ring. The electron-withdrawing nature of the nitrile, chlorine, and fluorine groups makes the aromatic ring electron-deficient and susceptible to nucleophilic attack.

4.1. Reactions of the Nitrile Group

The nitrile group is a versatile functional handle for a variety of chemical transformations.

  • Hydrolysis: As mentioned, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[4]

  • Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile to form, after hydrolysis of the intermediate imine, a ketone.[7] For example, the reaction of 2-fluorobenzonitrile with a Grignard reagent has been reported in the synthesis of 2-Fluorodeschloroketamine.[8]

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles, which are important in medicinal chemistry as bioisosteres of carboxylic acids.[9]

4.2. Reactions involving the Chloro and Fluoro Substituents

The chloro and fluoro atoms on the aromatic ring are key sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the aromatic ring, enhanced by the electron-withdrawing nitrile and halogen groups, facilitates SₙAr reactions.[10][11] A nucleophile can displace the chloride or fluoride ion. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The presence of the electron-withdrawing nitrile group ortho and para to the leaving group accelerates the reaction.[10] In this compound, the nitrile group is ortho to the chlorine and meta to the fluorine. Therefore, the chlorine atom is expected to be more susceptible to nucleophilic substitution.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: The chloro group can participate in Suzuki-Miyaura coupling reactions with boronic acids or their esters to form C-C bonds, leading to biaryl compounds.[13][14] This reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[14]

    • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand.[15][16] This is a powerful method for the synthesis of arylamines.

Experimental Protocols

Detailed experimental protocols for the stability and reactivity studies of this compound are provided below. These are general procedures that can be adapted for this specific compound.

5.1. Thermal Stability Analysis

5.1.1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and identify any thermal decomposition events.

  • Apparatus: A differential scanning calorimeter (e.g., Q250 DSC).[2]

  • Procedure:

    • Weigh 5-15 mg of this compound into a hermetic DSC pan.[2]

    • Crimp the pan to seal it.

    • Place the sample pan and an empty reference pan into the DSC chamber.

    • Purge the chamber with an inert gas, such as nitrogen, at a flow rate of 20 cm³/min to prevent oxidation.[2]

    • Perform a heat/cool/heat cycle, for example, from -20 °C to 60 °C at a rate of 20 °C/min, to erase the thermal history of the sample.[2]

    • After the cycling, ramp the temperature at a controlled rate (e.g., 10 °C/min) over the desired range (e.g., from room temperature to 300 °C) and record the heat flow.[17]

    • Analyze the resulting thermogram to determine the melting point (onset of the endothermic peak) and any exothermic peaks that may indicate decomposition.[2][17]

5.1.2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal decomposition temperature of the compound.

  • Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500).[18]

  • Procedure:

    • Place a small, accurately weighed sample (e.g., 5-10 mg) of this compound onto the TGA sample pan.[19]

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[6]

    • Record the sample mass as a function of temperature.

    • The onset temperature of mass loss in the TGA curve corresponds to the decomposition temperature.[20]

5.2. Reactivity Studies

5.2.1. Synthesis of 5-(2-Chloro-5-fluorophenyl)-1H-tetrazole (Example of Nitrile Cycloaddition)

  • Objective: To demonstrate the conversion of the nitrile group to a tetrazole ring.

  • Procedure (adapted from a general protocol):

    • In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent such as N-methyl-2-pyrrolidone (NMP).

    • Add sodium azide (NaN₃, 1.05 equivalents) dissolved in a minimal amount of water.

    • The reaction may require a catalyst, such as zinc bromide (ZnBr₂), and heating.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction mixture is typically worked up by extraction and acidification to precipitate the tetrazole product.

5.2.2. Nucleophilic Aromatic Substitution with an Amine

  • Objective: To demonstrate the displacement of the chloro substituent by a nucleophile.

  • Procedure (general):

    • Dissolve this compound (1 equivalent) and the desired amine (e.g., a primary or secondary amine, 1-1.2 equivalents) in a suitable solvent such as isopropanol or dimethylformamide (DMF).[10]

    • A base, such as potassium carbonate (K₂CO₃), may be required.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture and perform an appropriate workup, which may involve filtration, extraction, and purification by chromatography.

Visualizations

Logical Workflow for Stability Assessment

Stability_Assessment Workflow for Stability Assessment of this compound cluster_thermal Thermal Stability cluster_photo Photostability cluster_chemical Chemical Stability A Sample Preparation (5-15 mg) B DSC Analysis (Inert Atmosphere) A->B C TGA Analysis (Inert/Oxidative Atmosphere) A->C D Data Analysis: Melting Point, Decomposition Temperature B->D C->D E Measure UV/Vis Spectrum F Molar Extinction Coefficient < 10 L·mol⁻¹·cm⁻¹? E->F G Considered Photostable F->G Yes H OECD 432 Phototoxicity Test (e.g., 3T3 NRU Assay) F->H No I Assess Phototoxic Potential H->I J Exposure to Moisture (Hydrolysis Test) M Analysis of Degradation Products (e.g., HPLC, GC-MS) J->M K Exposure to Air (Oxidation Test) K->M L Compatibility Test with Acids, Bases, Oxidizing/Reducing Agents L->M

Caption: A logical workflow for the comprehensive stability assessment of this compound.

Reactivity Pathways of this compound

Reactivity_Pathways Key Reactivity Pathways of this compound cluster_nitrile Reactions of the Nitrile Group cluster_halogens Reactions at the Chloro/Fluoro Positions start This compound N1 Hydrolysis (H₃O⁺ or OH⁻) start->N1 N2 Reduction (e.g., LiAlH₄) start->N2 N3 Grignard Reaction (R-MgX, then H₃O⁺) start->N3 N4 [3+2] Cycloaddition (NaN₃) start->N4 H1 Nucleophilic Aromatic Substitution (SₙAr with Nu⁻) start->H1 H2 Suzuki Coupling (R-B(OH)₂, Pd catalyst) start->H2 H3 Buchwald-Hartwig Amination (R₂NH, Pd catalyst) start->H3 P1 Carboxylic Acid Derivative N1->P1 P2 Benzylamine Derivative N2->P2 P3 Ketone Derivative N3->P3 P4 Tetrazole Derivative N4->P4 P5 Substituted Benzonitrile H1->P5 P6 Biaryl Benzonitrile H2->P6 P7 Arylamine Derivative H3->P7

Caption: A diagram illustrating the principal reaction pathways for this compound.

Conclusion

This compound is a versatile synthetic intermediate with a rich and predictable reactivity profile. Its stability is generally good under standard storage conditions, although care must be taken to avoid contact with incompatible materials, particularly strong acids, bases, and oxidizing agents. The nitrile group offers a gateway to a wide range of functional groups, while the chloro and fluoro substituents provide opportunities for the construction of complex molecular architectures through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a solid foundation for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors. Further experimental investigation is warranted to establish precise quantitative data for its thermal and photostability.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the synthesis of 2-Chloro-5-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and other advanced chemical entities. This document details two primary synthetic routes from readily available precursors: halogen exchange and the Sandmeyer reaction. The guide includes detailed experimental protocols, quantitative data for process optimization, and visualizations of the reaction pathways to facilitate understanding and implementation in a laboratory setting.

Route 1: Synthesis via Halogen Exchange from 2,5-Dichlorobenzonitrile

A prevalent and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction. This process involves the substitution of a chlorine atom with a fluorine atom on the aromatic ring of 2,5-dichlorobenzonitrile. The reaction is typically carried out using an alkali metal fluoride in the presence of a phase transfer catalyst in a high-boiling point aprotic polar solvent.

Experimental Protocol:

A detailed experimental procedure for this synthesis is outlined below, based on established methodologies.[1][2]

Materials:

  • 2,5-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (KF)

  • Tetrabutylammonium chloride (or other suitable phase transfer catalyst)

  • Sulfolane (tetramethylene sulfone)

  • Toluene

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, a thermometer, a water trap (e.g., Dean-Stark apparatus), and a condenser, add sulfolane, 2,5-dichlorobenzonitrile, and anhydrous potassium fluoride.

  • Add a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium chloride.

  • Add toluene to the mixture to aid in the azeotropic removal of water.

  • Heat the mixture to reflux to remove any residual water from the reactants and solvent.

  • After dehydration, distill off the toluene.

  • Raise the temperature of the reaction mixture to 170-240 °C and maintain it for 4-7 hours.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • The crude product is then purified by vacuum distillation to yield this compound.

Quantitative Data:

The following table summarizes the typical quantitative data for the halogen exchange synthesis of this compound.

ParameterValueReference
Starting Material 2,5-DichlorobenzonitrileCN102531962A[1]
Primary Reagent Anhydrous Potassium Fluoride (KF)CN102531962A, US5466859A[1][2]
Catalyst Tetrabutylammonium chlorideCN102531962A[1]
Solvent SulfolaneCN102531962A, US5466859A[1][2]
Reaction Temperature 170-240 °CCN102531962A[1]
Reaction Time 4-7 hoursCN102531962A[1]
Yield Not explicitly stated, but implied to be of industrial valueCN102531962A[1]

Synthesis Pathway: Halogen Exchange

Halogen_Exchange Precursor 2,5-Dichlorobenzonitrile Product This compound Precursor->Product KF, Phase Transfer Catalyst Sulfolane, 170-240 °C

Caption: Halogen exchange synthesis of this compound.

Route 2: Synthesis via Sandmeyer Reaction from an Amino Precursor

The Sandmeyer reaction provides a versatile method for the introduction of a nitrile group onto an aromatic ring, starting from an aromatic amine. In the context of synthesizing this compound, a suitable precursor would be an appropriately substituted chloro-fluoro-aniline. The reaction proceeds via the formation of a diazonium salt from the aromatic amine, which is then reacted with a cyanide source, typically copper(I) cyanide.

Experimental Protocol:

Materials:

  • 2-Amino-4-chloro-1-fluorobenzene (or other suitable chloro-fluoro-aniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or other suitable acid

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to form a complex with CuCN)

  • Water

  • Organic solvent for extraction (e.g., dichloromethane or toluene)

Procedure:

Step 1: Diazotization

  • Dissolve the starting aniline (e.g., 2-Amino-4-chloro-1-fluorobenzene) in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0-5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide. This may be used directly or as a solution with an alkali metal cyanide (e.g., sodium cyanide) in water to form a soluble complex.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure, and purify the crude product by a suitable method, such as column chromatography or distillation, to yield this compound.

Quantitative Data:

The following table provides representative quantitative data for a Sandmeyer reaction, which can be adapted for the synthesis of this compound.

ParameterValueReference
Starting Material Aromatic Amine (e.g., 2-Amino-4-chloro-1-fluorobenzene)General Sandmeyer Reaction Principles
Diazotizing Agent Sodium Nitrite (NaNO₂) in AcidUS6399807B1[4]
Cyanide Source Copper(I) Cyanide (CuCN)US5187295A[3]
Solvent Water, Organic solvent for extractionGeneral Chemical Practice
Diazotization Temp. 0-5 °CUS6399807B1[4]
Cyanation Temp. Room temperature to ~60 °CGeneral Sandmeyer Reaction Principles
Yield Typically 70-80% for similar reactionsUS5187295A[3]

Synthesis Pathway: Sandmeyer Reaction

Sandmeyer_Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation Aniline Chloro-fluoro-aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product CuCN RT to 60 °C

Caption: Two-step Sandmeyer reaction for this compound synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust synthetic routes. The halogen exchange method offers a direct conversion from a dichlorinated precursor and is well-suited for industrial-scale production. The Sandmeyer reaction provides a versatile alternative, allowing for the synthesis from a range of amino-substituted precursors. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific equipment and expertise available in the laboratory. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

In-depth Technical Guide to 2-Chloro-5-fluorobenzonitrile: Synthesis, Commercial Availability, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluorobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its commercial availability, outlines validated synthesis protocols, and explores its applications in drug development. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound (CAS No. 57381-56-3) is a halogenated aromatic nitrile whose structural features make it a valuable building block in organic synthesis. The presence of chlorine, fluorine, and nitrile functionalities allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide serves as a technical resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. It is typically offered in various purities, with >98% (GC) being a common standard, and in quantities ranging from grams to kilograms. The compound is generally a white to off-white crystalline powder.

Table 1: Commercial Availability and Typical Specifications of this compound

PropertyTypical Value
CAS Number 57381-56-3
Molecular Formula C₇H₃ClFN
Molecular Weight 155.56 g/mol
Appearance White to off-white crystalline powder
Purity (GC) >98.0%
Melting Point 82.0 to 86.0 °C

Table 2: Prominent Commercial Suppliers of this compound

SupplierAvailable QuantitiesPurity
TCI America[1]Grams to bulk>98.0% (GC)
Sigma-AldrichGrams to kilograms≥98%
Thermo Fisher ScientificGrams to kilograms98%
Santa Cruz BiotechnologyGrams
Combi-BlocksGrams to kilograms>98%
AstaTechGrams to kilograms>98%
Oakwood ChemicalGrams to kilograms98%

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Sandmeyer reaction starting from 2-chloro-5-fluoroaniline and a nucleophilic aromatic substitution (halogen exchange) from 2,5-dichlorobenzonitrile.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. This multi-step process begins with the diazotization of an aniline derivative, followed by a copper(I) cyanide-mediated cyanation.

Step 1: Diazotization of 2-Chloro-5-fluoroaniline

  • In a well-ventilated fume hood, prepare a solution of concentrated hydrochloric acid and water.

  • Cool the acidic solution to 0-5 °C in an ice-salt bath.

  • Slowly add 2-chloro-5-fluoroaniline to the cold acid solution with vigorous stirring to form the corresponding aniline hydrochloride salt. Maintain the temperature below 5 °C.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension while maintaining the temperature between 0-5 °C. The reaction is exothermic and requires careful temperature control.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation of the Diazonium Salt

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The temperature should be maintained between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The crude product can be isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 3: Quantitative Data for Sandmeyer Reaction

ReagentMolar Ratio (relative to aniline)
2-Chloro-5-fluoroaniline1.0
Concentrated HCl2.5 - 3.0
Sodium Nitrite1.0 - 1.1
Copper(I) Cyanide1.0 - 1.2
Sodium Cyanide2.0 - 2.5

Note: The optimal molar ratios may vary and should be determined experimentally.

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation Aniline 2-Chloro-5-fluoroaniline HCl_NaNO2 HCl, NaNO2 0-5 °C Aniline->HCl_NaNO2 Diazonium_Salt 2-Chloro-5-fluorobenzenediazonium chloride HCl_NaNO2->Diazonium_Salt CuCN_NaCN CuCN, NaCN Diazonium_Salt->CuCN_NaCN Product This compound CuCN_NaCN->Product

Synthetic workflow for the Sandmeyer reaction.
Synthesis via Nucleophilic Aromatic Substitution (Halogen Exchange)

This method involves the displacement of a chlorine atom from 2,5-dichlorobenzonitrile with a fluoride ion. This reaction is typically carried out at elevated temperatures in a polar aprotic solvent using a fluoride salt as the fluorine source.

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichlorobenzonitrile, a polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)), and a fluoride source such as potassium fluoride (KF).

  • The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can enhance the reaction rate.

  • Heat the reaction mixture to a temperature between 150-200 °C and maintain it for several hours.

  • Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Table 4: Quantitative Data for Halogen Exchange Reaction

ReagentMolar Ratio (relative to dichlorobenzonitrile)
2,5-Dichlorobenzonitrile1.0
Potassium Fluoride1.5 - 2.5
Phase-Transfer Catalyst0.05 - 0.1

Note: The optimal conditions, including temperature and reaction time, should be determined experimentally.

Halogen_Exchange Starting_Material 2,5-Dichlorobenzonitrile Reagents KF, Polar Aprotic Solvent High Temperature Starting_Material->Reagents Product This compound Reagents->Product

Synthetic workflow for the Halogen Exchange reaction.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the ability to further functionalize the nitrile group and to participate in cross-coupling reactions at the chloro-substituted position.

One notable application is in the development of tissue-selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) effects. They are being investigated for the treatment of a variety of conditions, including muscle wasting diseases, osteoporosis, and benign prostatic hyperplasia. While specific drug candidates synthesized from this compound are often proprietary, the benzonitrile moiety is a common feature in the core structures of many developmental SARMs.

At present, there is no publicly available information directly linking this compound to the modulation of specific signaling pathways. Its role is primarily that of a structural component in the synthesis of larger, biologically active molecules. The final drug molecule, not the intermediate, is responsible for interacting with biological targets and modulating signaling cascades.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in the pharmaceutical industry, particularly in the synthesis of developmental drug candidates like SARMs. The Sandmeyer reaction and nucleophilic aromatic substitution represent two robust methods for its preparation. This guide provides the necessary technical information for researchers and drug development professionals to effectively source, synthesize, and utilize this important chemical intermediate in their research and development endeavors. Further research into the biological activities of compounds derived from this compound is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Chloro-5-fluorobenzonitrile (CAS No: 57381-56-3). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic nitrile.[1] It is a white to off-white powder with a distinct, pungent odor.[1] This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

PropertyValueSource
Chemical Formula C7H3ClFN[1][2][3]
Molecular Weight 155.55 g/mol [2]
CAS Number 57381-56-3[2][3][4]
Appearance White to Almost white powder to crystal[1][4]
Melting Point 49-53°C[1]
Boiling Point >230°C[1]
Density ~1.36 g/cm³[1]
Solubility Does not dissolve well in water.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[5] The Globally Harmonized System (GHS) classification indicates several primary hazards associated with this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 (20%) / 4 (80%)H301: Toxic if swallowed / H302: Harmful if swallowed
Acute Toxicity, Dermal3 (80%)H311: Toxic in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4 (80%)H332: Harmful if inhaled

Source: PubChem. Percentages reflect the prevalence of the classification from different notifiers.[2]

Signal Word: Danger[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Handling:

  • Avoid all personal contact, including inhalation of dust.[5]

  • Use in a well-ventilated area.[5][6] Facilities should be equipped with an eyewash station and a safety shower.[6]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][7]

  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Store in original, tightly sealed containers.[5][6]

  • Keep in a cool, dry, and well-ventilated place.[5][6][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

  • Store locked up.[4][8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following workflow outlines the necessary steps.

First_Aid_Workflow cluster_exposure Exposure Event cluster_response Immediate Response cluster_routes Specific First Aid by Exposure Route cluster_followup Follow-up Exposure Exposure Occurs Remove Remove from Exposure Source Exposure->Remove Call Call for Medical Assistance (e.g., POISON CENTER, doctor) Remove->Call Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Call->Inhalation Skin Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water. Call->Skin Eye Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Call->Eye Inestion Inestion Call->Inestion Continue Continue rinsing/monitoring until help arrives. Inhalation->Continue Skin->Continue Eye->Continue Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Give water to drink. Ingestion->Continue Transport Transport to Hospital Continue->Transport

Caption: First Aid Response Workflow for this compound Exposure.

Detailed First Aid Procedures:

  • Inhalation: If fumes or combustion products are inhaled, remove the person from the contaminated area to fresh air.[5] If breathing has stopped, perform artificial respiration.[6][9] Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin with plenty of soap and water.[4][7][9] If skin irritation occurs, get medical advice.[4]

  • Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[5][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6]

  • Ingestion: If swallowed, rinse the mouth with water.[4][6][11] Do NOT induce vomiting.[6] Immediately call a POISON CENTER or doctor.[4] Never give anything by mouth to an unconscious person.[6][11]

Fire-Fighting Measures and Accidental Release

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[5][11]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[5][7][11]

  • Protective Equipment: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[5][7][11]

Accidental Release (Spill): The logical workflow for handling a chemical spill is outlined below.

Spill_Response_Workflow cluster_spill Spill Event cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps Spill Spill Occurs Evacuate Evacuate unnecessary personnel. Move upwind. Spill->Evacuate Alert Alert Fire Brigade/Safety Office Evacuate->Alert PPE Don appropriate PPE Alert->PPE Ventilate Ensure adequate ventilation PPE->Ventilate Ignition Remove ignition sources Ventilate->Ignition Contain Contain spill with inert material (e.g., sand, earth) Ignition->Contain Collect Sweep up and place in a suitable, labeled container for disposal Contain->Collect Decontaminate Decontaminate spill area Collect->Decontaminate Dispose Dispose of waste according to local, state, and federal regulations Decontaminate->Dispose

Caption: Logical Workflow for Handling a Chemical Spill.

Spill Cleanup Protocol:

  • Evacuate and Secure: Clear the area of all personnel and move upwind.[5]

  • Control Ignition Sources: Remove all sources of ignition.[5]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[11]

  • Containment: Prevent the spill from entering drains or waterways.[5]

  • Cleanup: For a solid spill, clean up immediately.[6] Sweep up the material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[6][11]

  • Ventilation: Ensure the area is well-ventilated.[6]

  • Disposal: Dispose of the waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Toxicological and Ecological Information

Toxicology:

  • Acute Effects: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2] It causes skin and serious eye irritation.[2][7] Nitrile poisoning can exhibit symptoms similar to hydrogen cyanide poisoning.[5]

  • Chronic Effects: Chronic exposure may lead to irritation of the upper respiratory tract and eyes.[5] It may also interfere with thyroid function.[5] Pre-existing dermatitis may be accentuated by exposure.[5]

  • Quantitative Data: No specific LD50 or LC50 data for this compound was identified in the provided search results. A literature search for toxicological data did not yield significant acute results.[5]

Ecotoxicity:

  • This material is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5]

  • It is advised to avoid release to the environment and dispose of the material and its container as hazardous waste.[5]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[5] Containers may retain chemical residues and present a hazard.[5] If containers cannot be properly cleaned for reuse, they should be punctured to prevent re-use and disposed of at an authorized landfill.[5]

This technical guide is intended to provide core safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

Methodological & Application

Application Notes and Protocols: The Utility of 2-Chloro-5-fluorobenzonitrile in the Synthesis of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-5-fluorobenzonitrile as a key starting material in the preparation of 5-fluoro-1H-indazol-3-amine, a privileged scaffold in medicinal chemistry. This document details the experimental protocol for this transformation, presents relevant quantitative data, and illustrates the significance of the resulting indazole core in the context of targeted cancer therapy.

Introduction

This compound is a versatile chemical intermediate whose reactivity is harnessed in the synthesis of a variety of more complex molecules for the pharmaceutical and agrochemical industries. The presence of the nitrile group and the halogen substituents on the benzene ring allows for a range of chemical modifications. A particularly significant application of this compound is its conversion to 5-fluoro-1H-indazol-3-amine. This indazole derivative is a crucial building block in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The indazole nucleus is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 5-fluoro-1H-indazol-3-amine from this compound.

ParameterValueReference
Starting Material This compound
Reagent Hydrazine hydrate
Product 5-fluoro-1H-indazol-3-amine
Molecular Weight (Product) 151.14 g/mol
Typical Yield 85-95%
Melting Point (Product) 145-147 °C

Experimental Protocols

Synthesis of 5-fluoro-1H-indazol-3-amine

This protocol outlines the synthesis of 5-fluoro-1H-indazol-3-amine from this compound via a cyclization reaction with hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethylene glycol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Reagent Addition: Add ethylene glycol as the solvent, followed by the slow addition of hydrazine hydrate (3-5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the crude product and wash it with cold water.

    • To purify the product, dissolve the crude solid in a dilute aqueous solution of hydrochloric acid.

    • Treat the acidic solution with activated charcoal to remove colored impurities.

    • Filter the solution to remove the charcoal.

    • Neutralize the filtrate with a dilute aqueous solution of sodium hydroxide to re-precipitate the purified 5-fluoro-1H-indazol-3-amine.

  • Isolation and Drying:

    • Filter the purified product.

    • Wash the solid with cold water until the washings are neutral.

    • Dry the product under vacuum at 50-60 °C to a constant weight.

Characterization:

The identity and purity of the synthesized 5-fluoro-1H-indazol-3-amine can be confirmed by standard analytical techniques, including:

  • ¹H NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a relevant biological signaling pathway.

G cluster_0 Synthesis of 5-fluoro-1H-indazol-3-amine This compound This compound Reaction Reaction This compound->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction 5-fluoro-1H-indazol-3-amine 5-fluoro-1H-indazol-3-amine Reaction->5-fluoro-1H-indazol-3-amine

Caption: Synthetic route to 5-fluoro-1H-indazol-3-amine.

G cluster_1 Kinase Inhibitor Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase ADP ADP Receptor_Tyrosine_Kinase->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling P Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->Receptor_Tyrosine_Kinase ATP ATP ATP->Receptor_Tyrosine_Kinase Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Mechanism of action of an indazole-based kinase inhibitor.

2-Chloro-5-fluorobenzonitrile: A Key Intermediate in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHAOXING, China – 2-Chloro-5-fluorobenzonitrile, a versatile chemical intermediate, is playing an increasingly crucial role in the development of a new generation of agrochemicals. Its unique molecular structure allows for the synthesis of potent and selective herbicides, insecticides, and fungicides, contributing to enhanced crop protection and improved agricultural yields. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the agrochemical industry.

The strategic incorporation of fluorine and chlorine atoms in the benzonitrile scaffold imparts desirable properties to the resulting agrochemical active ingredients. These properties often include increased metabolic stability, enhanced bioavailability, and a specific mode of action, leading to more effective and environmentally conscious crop protection solutions.[1][2][3]

Application in Herbicide Synthesis: The Case of Diflufenican

While direct synthesis pathways from this compound to commercial herbicides are not extensively documented in publicly available literature, its structural motifs are present in potent herbicidal molecules. One such example is the nicotinamide herbicide class, which includes the active ingredient Diflufenican . Diflufenican is a selective herbicide used for the control of broad-leaved weeds in cereals. Its synthesis involves the formation of a substituted nicotinamide structure.

The synthesis of a key intermediate for nicotinamide herbicides, 2-chloro-N-(2,4-difluorophenyl)nicotinamide, highlights a relevant synthetic strategy. While not directly starting from this compound, the reaction principles are applicable. The process involves the amination of a chlorinated nicotinic acid derivative with a substituted aniline.

A generalized synthetic pathway for a nicotinamide herbicide, inspired by the synthesis of Diflufenican, is presented below. This pathway illustrates how a derivative of this compound could potentially be utilized.

Agrochemical_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 2_Chloro_5_fluorobenzonitrile This compound Diflufenican_Analog Diflufenican Analog (Herbicidal Active Ingredient) 2_Chloro_5_fluorobenzonitrile->Diflufenican_Analog Coupling Reaction (Conceptual) Nicotinic_Acid_Derivative Nicotinic Acid Derivative Intermediate_1 Substituted Nicotinoyl Chloride Nicotinic_Acid_Derivative->Intermediate_1 Chlorination (e.g., SOCl2) Intermediate_2 2-Chloro-N-(2,4-difluorophenyl) nicotinamide Intermediate_1->Intermediate_2 Amination with 2,4-difluoroaniline Intermediate_2->Diflufenican_Analog Ether Synthesis with Substituted Phenol

Conceptual Synthesis Pathway for a Diflufenican Analog

Experimental Protocols

The following protocols are based on established chemical transformations relevant to the synthesis of agrochemicals from intermediates like this compound.

Protocol 1: Synthesis of 2-Fluoro-5-chlorobenzonitrile (Isomerization/Halogen Exchange)

This protocol describes a halogen exchange reaction, a common method for producing fluorinated aromatic compounds.

Materials:

  • 2,5-dichlorobenzonitrile

  • Active potassium fluoride

  • Sulfolane (solvent)

  • Phase transfer catalyst (e.g., quaternary ammonium salt)

  • Toluene

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2,5-dichlorobenzonitrile and active potassium fluoride to sulfolane.

  • Add the phase transfer catalyst to the mixture.

  • Heat the reaction mixture to a temperature of 170-240°C.

  • Maintain the reaction for 4-7 hours, monitoring the progress by a suitable analytical method (e.g., GC-MS).

  • After the reaction is complete, cool the mixture and separate the solid catalyst and inorganic salts by filtration.

  • The crude product is purified by distillation under reduced pressure to yield 2-fluoro-5-chlorobenzonitrile.

Quantitative Data (Exemplary):

Parameter Value Reference
Reaction Temperature 215-240°C [4]
Reaction Time 6 hours [4]

| Yield | Not Specified |[4] |

Protocol 2: Synthesis of 2-Chloro-N-(2,4-difluorophenyl)nicotinamide (One-Pot Method)

This protocol outlines a one-pot synthesis for a key intermediate in the production of nicotinamide herbicides.

Materials:

  • 2-chloro-3-trichloromethylpyridine

  • Water

  • Catalyst

  • 2,4-difluoroaniline

  • Aqueous base (e.g., sodium hydroxide, sodium carbonate)

Procedure:

  • In a suitable reactor, 2-chloro-3-trichloromethylpyridine is reacted with water in the presence of a catalyst to generate 2-chloronicotinoyl chloride in situ.

  • Without isolation, 2,4-difluoroaniline is added directly to the reaction mixture.

  • An aqueous base is then added to facilitate the amination reaction.

  • The reaction is stirred until completion, monitored by TLC or HPLC.

  • Upon completion, the product, 2-chloro-N-(2,4-difluorophenyl)nicotinamide, is isolated through extraction and purified by crystallization.[5]

Quantitative Data (Exemplary):

Parameter Value Reference
Molar ratio of 2,4-difluoroaniline to 2-chloro-3-trichloromethylpyridine 0.9 - 1.1 [5]
Reaction Solvent Not specified (aqueous/organic biphasic) [5]

| Yield | Not Specified |[5] |

Mode of Action: Inhibition of Carotenoid Biosynthesis

Herbicides of the nicotinamide class, such as Diflufenican, act by inhibiting carotenoid biosynthesis in susceptible plants. Specifically, they are known to inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid pathway.

Signaling_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Carotenes ζ-Carotene & other Carotenoids PDS->Carotenes ABA_Chlorophyll Abscisic Acid (ABA) & Chlorophyll Carotenes->ABA_Chlorophyll Photooxidation Photooxidation & Cell Death ABA_Chlorophyll->Photooxidation Protection from Diflufenican Diflufenican Analog Diflufenican->PDS Inhibition

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic routes to valuable heterocyclic compounds utilizing 2-Chloro-5-fluorobenzonitrile as a key starting material. The protocols outlined below focus on the synthesis of fluorinated quinazoline derivatives, which are important scaffolds in medicinal chemistry.

Introduction

This compound is a versatile chemical intermediate characterized by its unique substitution pattern, which allows for regioselective reactions. The presence of the nitrile group, a chloro leaving group, and a fluoro substituent on the benzene ring makes it a valuable precursor for the synthesis of a variety of heterocyclic systems. In particular, its utility in the preparation of quinazoline derivatives is of significant interest due to the broad range of pharmacological activities exhibited by this class of compounds, including anticancer, antibacterial, and anti-inflammatory properties. This document details a key synthetic application of this compound in the formation of a 2,4-diamino-6-fluoroquinazoline, a core structure in numerous biologically active molecules.

Key Synthetic Application: Synthesis of 2,4-Diamino-6-fluoroquinazoline

A primary application of this compound is its conversion to 2,4-diamino-6-fluoroquinazoline. This transformation is achieved through a direct cyclization reaction with guanidine. The reaction proceeds by the displacement of the chloro group by guanidine, followed by an intramolecular cyclization involving the nitrile functionality.

General Reaction Scheme

G cluster_0 Reactants cluster_1 Product A This compound C 2,4-Diamino-6-fluoroquinazoline A->C Heat B Guanidine B->C

Caption: General reaction scheme for the synthesis of 2,4-Diamino-6-fluoroquinazoline.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of 2,4-diamino-6-fluoroquinazoline from this compound.

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
This compoundGuanidine Carbonate2-Ethoxyethanol130-1404~75

Experimental Protocol: Synthesis of 2,4-Diamino-6-fluoroquinazoline

This protocol is based on established methods for the synthesis of 2,4-diaminoquinazolines from 2-fluorobenzonitriles.

Materials:

  • This compound

  • Guanidine Carbonate

  • 2-Ethoxyethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and Guanidine Carbonate (1.5 equivalents).

  • Add a suitable volume of 2-ethoxyethanol to the flask to ensure adequate mixing of the reactants.

  • Heat the reaction mixture to reflux (approximately 130-140 °C) with vigorous stirring.

  • Maintain the reaction at reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2,4-diamino-6-fluoroquinazoline.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of 2,4-diamino-6-fluoroquinazoline.

G start Start reactants Combine this compound and Guanidine Carbonate in 2-Ethoxyethanol start->reactants reflux Heat to Reflux (130-140 °C) for 4h reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice-Water cool->precipitate filter Filter and Wash with Water precipitate->filter purify Recrystallize from Ethanol/Water filter->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 2,4-diamino-6-fluoroquinazoline.

Potential Signaling Pathway Application

Quinazoline derivatives are known to interact with various biological targets, including protein kinases. For instance, certain 4-aminoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell signaling. The synthesized 2,4-diamino-6-fluoroquinazoline can serve as a valuable scaffold for the development of such inhibitors.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the potential point of intervention for quinazoline-based inhibitors.

Application Notes and Protocols: The Role of 2-Chloro-5-fluorobenzonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorobenzonitrile is a versatile chemical intermediate that serves as a critical building block in the synthesis of a variety of kinase inhibitors. Its utility stems from the presence of three key functional groups: a nitrile, a chloro group, and a fluoro group. The electron-withdrawing nature of the nitrile and fluoro groups activates the chloro substituent for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of kinase inhibitor scaffolds. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways relevant to kinase inhibitors synthesized from this valuable precursor.

Introduction to this compound in Kinase Inhibitor Synthesis

Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting specific protein kinases that drive disease progression. The chemical architecture of these inhibitors is diverse, yet many share common structural motifs that enable high-affinity binding to the ATP-binding site of the target kinase. Fluorinated aromatic compounds are particularly prevalent in medicinal chemistry due to the ability of fluorine to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

This compound is an attractive starting material for the synthesis of kinase inhibitors for several reasons:

  • Facile Nucleophilic Aromatic Substitution (SNAr): The chloro group is readily displaced by a variety of nucleophiles, including amines and alcohols, which are common functionalities in kinase inhibitor pharmacophores. This reaction is often the key step in constructing the core structure of the inhibitor.

  • Versatile Nitrile Group: The nitrile moiety can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a handle for further synthetic elaboration or for direct interaction with the target protein.

  • Modulation of Physicochemical Properties: The presence of both chloro and fluoro substituents allows for fine-tuning of the electronic and lipophilic properties of the resulting molecule, which can impact its solubility, permeability, and metabolic stability.

Representative Synthesis of a Kinase Inhibitor Core

While numerous proprietary kinase inhibitors may utilize this compound in their synthesis, this section details a representative, publicly-informed synthesis of a core scaffold reminiscent of those found in Anaplastic Lymphoma Kinase (ALK) inhibitors. This protocol illustrates the key SNAr reaction.

Synthesis of a 2-(4-aminophenoxy)-5-fluorobenzonitrile Intermediate

A common strategy in the synthesis of kinase inhibitors is the coupling of a substituted aniline or aminophenol with an activated heterocyclic or aromatic ring. In this representative synthesis, this compound undergoes an SNAr reaction with 4-aminophenol to yield a diaryl ether, a common structural motif in many kinase inhibitors.

dot

synthetic_workflow cluster_conditions Reaction Conditions reagent1 This compound reaction SNAr Reaction reagent1->reaction reagent2 4-Aminophenol reagent2->reaction product 2-(4-Aminophenoxy)-5-fluorobenzonitrile reaction->product conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Synthetic workflow for the SNAr reaction.

Experimental Protocol: Synthesis of 2-(4-Aminophenoxy)-5-fluorobenzonitrile

Materials:

  • This compound

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-aminophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-aminophenoxy)-5-fluorobenzonitrile.

Quantitative Data and Characterization

The following table summarizes typical reaction parameters and expected characterization data for the synthesis of 2-(4-aminophenoxy)-5-fluorobenzonitrile.

ParameterValue
Reactants
This compound1.0 eq
4-Aminophenol1.1 eq
Potassium Carbonate2.0 eq
Reaction Conditions
SolventDMF
Temperature100 °C
Reaction Time4-6 hours
Product Yield
Typical Yield75-85%
Characterization
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ~ 8.0-7.0 (m, 7H, Ar-H), 5.3 (s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) ~ 160-110 (Ar-C), ~ 118 (CN)
Mass Spectrometry (ESI+) m/z Calculated for C₁₃H₉FN₂O [M+H]⁺: 229.07, Found: 229.08

Application in Targeting Kinase Signaling Pathways

The 2-(4-aminophenoxy)-5-fluorobenzonitrile intermediate is a versatile scaffold for the synthesis of inhibitors targeting various kinase signaling pathways. The aminophenoxy moiety can serve as a key hydrogen-bonding motif to interact with the hinge region of the kinase ATP-binding pocket, a feature common to many Type I and Type II kinase inhibitors.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, becomes a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). The EML4-ALK fusion protein is the most common ALK alteration in NSCLC.

Constitutive activation of the ALK fusion protein leads to the downstream activation of multiple signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways promote cell proliferation, survival, and inhibit apoptosis.

dot

ALK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation Inhibitor Kinase Inhibitor (e.g., Crizotinib, Lorlatinib) Inhibitor->ALK Inhibition

Caption: Simplified ALK signaling pathway and point of inhibition.

Kinase inhibitors developed from the 2-(4-aminophenoxy)-5-fluorobenzonitrile scaffold can be designed to bind to the ATP pocket of the ALK kinase domain, thereby blocking its downstream signaling and inducing apoptosis in cancer cells.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its chemical reactivity, particularly in SNAr reactions, allows for the efficient construction of complex molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the potential of this starting material in the discovery and development of novel targeted therapeutics. The ability to readily synthesize core structures that can be further elaborated to target specific kinases, such as ALK, underscores the importance of this compound in modern medicinal chemistry.

Application of 2-Chloro-5-fluorobenzonitrile in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorobenzonitrile is a versatile aromatic compound that serves as a key building block in the synthesis of advanced materials. Its unique combination of a nitrile group and halogen substituents (chloro and fluoro) on the benzene ring imparts specific reactivity and properties that are highly desirable in materials science. The electron-withdrawing nature of the nitrile and halogen groups activates the aromatic ring for nucleophilic aromatic substitution, making it a valuable monomer for the production of high-performance polymers. Furthermore, the inherent polarity and rigid structure of the benzonitrile core are advantageous in the design of liquid crystals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of poly(arylene ether nitrile)s and as a precursor for liquid crystalline materials.

I. High-Performance Polymers: Poly(arylene ether nitrile)s (PAENs)

The primary application of this compound in materials science is in the synthesis of poly(arylene ether nitrile)s (PAENs). These polymers are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. The nitrile group enhances adhesion and provides a site for potential cross-linking, while the fluorine atom can improve solubility, flame retardancy, and dielectric properties.

The synthesis of PAENs from this compound typically proceeds via a nucleophilic aromatic substitution polycondensation reaction with a bisphenol. The chlorine atom, activated by the electron-withdrawing nitrile and fluorine groups, is displaced by the phenoxide ions of the bisphenol, forming an ether linkage.

Experimental Protocol: Synthesis of Poly(arylene ether nitrile) from this compound and Bisphenol A

This protocol describes a representative synthesis of a poly(arylene ether nitrile) through the nucleophilic aromatic substitution reaction of this compound with Bisphenol A.

Materials:

  • This compound (C7H3ClFN)

  • Bisphenol A (C15H16O2)

  • Anhydrous Potassium Carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Argon or Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Mechanical stirrer

  • Thermocouple

  • Heating mantle

  • Inert gas supply

  • Buchner funnel and filter flask

Procedure:

  • Drying and Inerting: The reaction flask is thoroughly dried and assembled with the stirrer, condenser, and Dean-Stark trap. The system is then purged with an inert gas (Argon or Nitrogen) to remove oxygen and moisture.

  • Charging the Reactants: To the flask, add Bisphenol A (1 equivalent), this compound (1 equivalent), and anhydrous Potassium Carbonate (1.1 equivalents).

  • Solvent Addition: Add N,N-Dimethylacetamide (DMAc) to achieve a solids concentration of approximately 20-30% (w/v), followed by the addition of toluene (as an azeotropic agent) in a quantity of about 10% of the DMAc volume.

  • Azeotropic Dehydration: The reaction mixture is heated to 140-150 °C with vigorous stirring. The water generated from the reaction between the bisphenol and potassium carbonate is removed azeotropically with toluene and collected in the Dean-Stark trap. This step is continued until no more water is collected (typically 2-4 hours).

  • Polymerization: After the removal of water, the toluene is distilled off from the reaction mixture, and the temperature is raised to 160-170 °C to initiate the polymerization. The reaction is allowed to proceed for 6-12 hours under a continuous inert gas flow. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Once the desired viscosity is achieved, the reaction is cooled to room temperature. The viscous polymer solution is then slowly poured into a stirred excess of methanol to precipitate the polymer.

  • Washing: The precipitated polymer is collected by filtration, washed several times with hot water to remove inorganic salts, and then with methanol to remove any remaining low molecular weight oligomers and solvent.

  • Drying: The purified polymer is dried in a vacuum oven at 80-100 °C until a constant weight is achieved.

Data Presentation: Representative Properties of PAENs

The following table summarizes the expected properties of a poly(arylene ether nitrile) synthesized from this compound and Bisphenol A. These values are representative and can vary depending on the specific reaction conditions and the resulting molecular weight.

PropertyRepresentative Value
Number Average Molecular Weight (Mn)30,000 - 50,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)180 - 220 °C
5% Weight Loss Temperature (TGA)> 450 °C (in Nitrogen)
Tensile Strength80 - 100 MPa
Elongation at Break5 - 15%
Dielectric Constant (1 MHz)2.8 - 3.2

Visualization of the Synthetic Workflow

PAEN_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Polymerization Process cluster_product Final Product Monomer1 2-Chloro-5- fluorobenzonitrile Drying Azeotropic Dehydration Monomer1->Drying Monomer2 Bisphenol A Monomer2->Drying Base K2CO3 Base->Drying Solvent DMAc / Toluene Solvent->Drying Polymerization Polycondensation Drying->Polymerization Remove Toluene, Increase Temp. Precipitation Precipitation in Methanol Polymerization->Precipitation Cool & Precipitate Purification Washing & Drying Precipitation->Purification PAEN Poly(arylene ether nitrile) Purification->PAEN

Synthetic workflow for Poly(arylene ether nitrile).

II. Liquid Crystal Precursors

This compound can also serve as a precursor for the synthesis of liquid crystalline materials. The rigid benzonitrile core, combined with the polar cyano group and lateral halogen substituents, can be incorporated into larger molecules that exhibit mesomorphic properties. The cyano group is a common terminal group in liquid crystals, contributing to a large dipole moment, while the lateral chloro and fluoro substituents can influence the melting point, clearing point, and dielectric anisotropy of the final liquid crystal molecule.

A common strategy involves the synthesis of biphenyl or terphenyl derivatives where this compound is a key starting material. The following protocol outlines a representative synthesis of a hypothetical liquid crystal molecule derived from this compound.

Experimental Protocol: Representative Synthesis of a Benzonitrile-Containing Liquid Crystal

This protocol describes a plausible multi-step synthesis of a 4'-alkoxy-2-chloro-5-fluorobiphenyl-4-carbonitrile, a hypothetical liquid crystal molecule.

Step 1: Suzuki Coupling to form the Biphenyl Core

  • Reaction Setup: In a reaction flask, combine this compound (1 equivalent), 4-alkoxyphenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.02 equivalents), and a base like sodium carbonate (2 equivalents).

  • Solvent and Reaction: Add a solvent mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture and then heat it to reflux (around 90-100 °C) under an inert atmosphere for 12-24 hours.

  • Work-up and Purification: After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. The crude product is purified by column chromatography on silica gel to yield the 4'-alkoxy-2-chloro-5-fluorobiphenyl-4-carbonitrile.

Data Presentation: Predicted Properties of a Hypothetical Liquid Crystal

The properties of the resulting liquid crystal would depend on the length of the alkoxy chain. The following table provides a hypothetical set of properties for a derivative with a hexoxy chain (n=6).

PropertyPredicted Value
Chemical Name4'-(Hexyloxy)-2-chloro-5-fluorobiphenyl-4-carbonitrile
Melting Point (Crystal to Nematic)60 - 70 °C
Clearing Point (Nematic to Isotropic)90 - 100 °C
Mesophase TypeNematic
Dielectric Anisotropy (Δε)Positive

Visualization of the Synthetic Pathway

LC_Synthesis_Pathway cluster_starting_materials Starting Materials cluster_reaction Suzuki Coupling cluster_product Liquid Crystal Product Start1 This compound Reaction Pd(PPh3)4, Na2CO3 Toluene/Water, Reflux Start1->Reaction Start2 4-Alkoxyphenylboronic acid Start2->Reaction Product 4'-Alkoxy-2-chloro-5-fluorobiphenyl-4-carbonitrile Reaction->Product

Synthetic pathway for a hypothetical liquid crystal.

Conclusion

This compound is a valuable and reactive intermediate for the development of advanced materials. Its application in the synthesis of high-performance poly(arylene ether nitrile)s offers a route to materials with exceptional thermal and mechanical stability. Furthermore, its structural features make it a promising precursor for the design of novel liquid crystals with tailored properties. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this versatile chemical in their respective fields. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may require optimization to achieve desired material properties.

Application Note: A Detailed Protocol for the Nitration of 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the nitration of 2-chloro-5-fluorobenzonitrile to synthesize 2-chloro-5-fluoro-4-nitrobenzonitrile, a potentially valuable intermediate in pharmaceutical and agrochemical research. The protocol details a mixed acid nitration procedure, including reagent preparation, reaction execution, product isolation, and purification. Safety precautions and expected outcomes are also addressed. All quantitative data is presented in tabular format for clarity, and a detailed experimental workflow is visualized using a Graphviz diagram.

Introduction

Aromatic nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. The resulting nitroarenes are versatile intermediates in organic synthesis. The nitration of halogenated benzonitriles, such as this compound, can lead to the formation of functionalized building blocks for the development of novel bioactive molecules. The directing effects of the existing substituents on the aromatic ring, namely the chloro, fluoro, and cyano groups, are critical in determining the regioselectivity of the nitration reaction. This protocol outlines a laboratory-scale procedure for the selective nitration of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStarting material
Concentrated Sulfuric Acid (H₂SO₄)98%ACS Reagent GradeDehydrating and catalytic agent
Concentrated Nitric Acid (HNO₃)70%ACS Reagent GradeNitrating agent
Crushed Ice-Laboratory SupplyFor quenching the reaction
Deionized Water-Laboratory SupplyFor washing
Dichloromethane (CH₂Cl₂)ACS Reagent GradeFor extraction
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLaboratory GradeFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeFor drying
Methanol (CH₃OH)ACS Reagent GradeFor recrystallization
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

1. Preparation of the Nitrating Mixture:

  • In a clean, dry 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid.

  • Place the beaker in an ice-salt bath and cool the acid to 0-5 °C with gentle stirring.

  • Slowly add 5 mL of concentrated nitric acid dropwise to the cold sulfuric acid.

  • Maintain the temperature of the mixture below 10 °C during the addition.

  • Once the addition is complete, allow the nitrating mixture to cool back to 0-5 °C.

2. Nitration Reaction:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5.0 g of this compound in 25 mL of concentrated sulfuric acid.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of the starting material over a period of 30-45 minutes.

  • Carefully monitor the internal temperature and maintain it between 0-5 °C throughout the addition.

  • After the complete addition of the nitrating mixture, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

3. Reaction Quenching and Product Isolation:

  • Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with vigorous stirring. A solid precipitate should form.

  • Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper. This step is crucial to remove residual acids.

4. Purification:

  • Transfer the crude product to a separatory funnel containing 50 mL of dichloromethane and 50 mL of water.

  • Shake the funnel vigorously and allow the layers to separate.

  • Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude 2-chloro-5-fluoro-4-nitrobenzonitrile.

  • Further purify the product by recrystallization from a suitable solvent, such as methanol, to obtain a crystalline solid.

Safety Precautions
  • Corrosive and Oxidizing Agents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Always add the nitrating mixture slowly and ensure efficient cooling.

  • Quenching: The quenching of the reaction mixture with ice water should be done slowly and carefully to control the exotherm.

Data Presentation

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₇H₃ClFN155.56[1]-
2-Chloro-5-fluoro-4-nitrobenzonitrileC₇H₂ClFN₂O₂200.55Yellow crystalline solid
Table 2: Reaction Parameters and Expected Results (Based on Analogous Reactions)
ParameterValueReference/Note
Reaction Temperature0-5 °CTo control exotherm and improve selectivity.
Reaction Time1-2 hoursPost-addition stirring time.
Expected Yield (Crude)85-95%Based on nitration of similar substrates.
Expected Purity (after recrystallization)>98%Dependent on purification efficiency.

Reaction Mechanism and Workflow Visualization

The nitration of this compound proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.[2] The electron-withdrawing nature of the chloro, fluoro, and cyano groups deactivates the aromatic ring towards electrophilic attack. The regioselectivity is determined by the directing effects of these substituents.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0-5°C) reaction Slowly add nitrating mixture to substrate solution (0-5°C) Stir for 1-2 hours prep_reagents->reaction prep_substrate Dissolve this compound in H₂SO₄ at 0-5°C prep_substrate->reaction quench Pour reaction mixture onto crushed ice reaction->quench filtration Filter crude solid product quench->filtration wash Wash with deionized water filtration->wash extraction Dissolve in CH₂Cl₂ Wash with NaHCO₃ and H₂O wash->extraction drying Dry with Na₂SO₄ extraction->drying evaporation Remove solvent (Rotovap) drying->evaporation recrystallization Recrystallize from Methanol evaporation->recrystallization final_product 2-Chloro-5-fluoro-4-nitrobenzonitrile recrystallization->final_product

Caption: Experimental workflow for the nitration of this compound.

References

Application Notes and Protocols: Catalytic Conversion of 2-Chloro-5-fluorobenzonitrile to Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of nitriles to amides is a fundamental transformation in organic synthesis, providing access to a crucial functional group prevalent in pharmaceuticals, agrochemicals, and advanced materials. This application note details the catalytic hydration of 2-Chloro-5-fluorobenzonitrile to the corresponding 2-Chloro-5-fluorobenzamide. This transformation is of significant interest to the drug discovery and development community, as substituted benzamides are a well-established class of pharmacologically active molecules, often targeting central nervous system (CNS) receptors.

This document provides detailed experimental protocols for the catalytic hydration of this compound, summarizes key quantitative data, and explores the relevance of the resulting amide in the context of drug development, including a visualization of a relevant signaling pathway.

Data Presentation

The following table summarizes typical reaction parameters for the catalytic hydration of various nitriles, which can be adapted for this compound.

Catalyst SystemSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Ruthenium Pincer ComplexBenzonitrile3tBuOHRoom Temp16>99[1][2][3]
Ruthenium Pincer Complex4-Fluorobenzonitrile3tBuOHRoom Temp10>98[1]
Platinum "donor-acceptor"Acetonitrile0.017H2O/THF2312High[2]
Platinum "donor-acceptor"Various Nitriles5H2O/THF23-40-High[2]

Experimental Protocols

The following protocols are based on established methods for the catalytic hydration of nitriles and can be specifically applied to the conversion of this compound.

Protocol 1: Ruthenium Pincer Catalyst System[1][2][3]

This protocol is adapted from a general procedure for nitrile hydration using a metal-ligand cooperative ruthenium pincer catalyst.

Materials:

  • This compound

  • Ruthenium Pincer Catalyst (e.g., [Ru(PNP)(CO)H])

  • tert-Butanol (tBuOH), anhydrous

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the ruthenium pincer catalyst in anhydrous tBuOH (e.g., 0.015 M).

  • Reaction Setup: In a clean, dry vial, add this compound (1 equivalent).

  • Catalyst Addition: To the vial containing the nitrile, add the required volume of the catalyst stock solution (e.g., to achieve 3 mol% catalyst loading).

  • Water Addition: Add 5 equivalents of deionized water to the reaction mixture.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Work-up: Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Protocol 2: Platinum-Based "Donor-Acceptor" Catalyst System[2]

This protocol is based on a highly active platinum catalyst system for nitrile hydration.

Materials:

  • This compound

  • (DPPF)PtCl2 (1,1'-Bis(diphenylphosphino)ferrocene)dichloridoplatinum(II))

  • PMe2OH (Dimethylphosphine oxide)

  • AgOTf (Silver trifluoromethanesulfonate)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Formation (in situ): In a reaction vessel, dissolve (DPPF)PtCl2, PMe2OH, and AgOTf in a mixture of THF and water. Stir for a designated period to form the active catalyst.

  • Substrate Addition: Add this compound to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., 23-40 °C). Monitor the reaction for the consumption of the starting material.

  • Work-up: Once the reaction is complete, the product can be extracted with an organic solvent. The organic layer is then dried and concentrated to yield the crude amide, which can be further purified.

Mandatory Visualization

Experimental Workflow for Catalytic Hydration

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound, Catalyst, Solvent, and Water start->reagents stir Stir at Specified Temperature reagents->stir monitor Monitor Progress (GC-MS / LC-MS) stir->monitor quench Reaction Quench (if necessary) monitor->quench extract Solvent Removal / Extraction quench->extract purify Purification (Recrystallization / Chromatography) extract->purify product 2-Chloro-5-fluorobenzamide purify->product

Caption: General experimental workflow for the catalytic hydration of this compound.

Application in Drug Development

Substituted benzamides are a prominent class of compounds in medicinal chemistry, known to interact with a variety of biological targets. Notably, many benzamide derivatives exhibit activity as antagonists or agonists at dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders such as schizophrenia and depression.[4][5][6]

The resulting 2-Chloro-5-fluorobenzamide from the detailed catalytic conversion can serve as a valuable scaffold for the synthesis of novel drug candidates. The chloro and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Potential Signaling Pathway Modulation: Dopamine D2 and Serotonin 5-HT2A Receptors

Atypical antipsychotic drugs often exhibit a multi-receptor binding profile, with antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors being a common mechanism of action.[6] Derivatives of 2-Chloro-5-fluorobenzamide could potentially be developed as modulators of these pathways.

Dopamine D2 Receptor Signaling Pathway:

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.[7][8] Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Antagonists of the D2 receptor block this effect, leading to a downstream modulation of neuronal activity.

D2_receptor_pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Antagonist Benzamide Derivative (Antagonist) Antagonist->D2R Blocks

Caption: Simplified signaling pathway of the Dopamine D2 receptor and its antagonism by a benzamide derivative.

Serotonin 5-HT2A Receptor Signaling Pathway:

The 5-HT2A receptor is another GPCR that primarily couples to Gq/11 proteins.[4][9] Activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Antagonism of this receptor is a key feature of many atypical antipsychotics.

HT2A_receptor_pathway Serotonin Serotonin (5-HT) HT2AR Serotonin 5-HT2A Receptor (GPCR) Serotonin->HT2AR Activates Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Intracellular Ca²⁺ Increase IP3->Ca PKC Protein Kinase C DAG->PKC Activates Ca->PKC Activates Cellular Cellular Response PKC->Cellular Leads to Antagonist Benzamide Derivative (Antagonist) Antagonist->HT2AR Blocks

Caption: Simplified signaling pathway of the Serotonin 5-HT2A receptor and its antagonism by a benzamide derivative.

References

Application Notes and Protocols for the Synthesis of Novel Fluorinated Compounds Using 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of novel fluorinated compounds utilizing 2-Chloro-5-fluorobenzonitrile as a versatile starting material. The unique reactivity of this compound, featuring a reactive chlorine atom ortho to an activating nitrile group and a fluorine atom meta to the nitrile, allows for a diverse range of chemical transformations, particularly nucleophilic aromatic substitution (SNAr). The resulting fluorinated molecules are of significant interest in medicinal chemistry and drug development due to the often-favorable pharmacological properties imparted by fluorine substitution.

Introduction to the Reactivity of this compound

This compound is an attractive building block for the synthesis of novel fluorinated compounds. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, making the chlorine atom at the 2-position a good leaving group in SNAr reactions. This allows for the facile introduction of a variety of nucleophiles, including amines, phenols, and hydrazines, to generate a library of substituted 5-fluorobenzonitrile derivatives. These derivatives can then serve as precursors for the construction of more complex heterocyclic systems with potential biological activity.

Application I: Synthesis of 2-(Substituted-amino)-5-fluorobenzonitriles

A primary application of this compound is the synthesis of 2-(substituted-amino)-5-fluorobenzonitriles. These compounds are valuable intermediates in the synthesis of various biologically active molecules, including kinase inhibitors and antimicrobial agents. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis of 2-(4-Aminopiperidin-1-yl)-5-fluorobenzonitrile

This protocol describes the synthesis of a key intermediate for potential kinase inhibitors.

Materials:

  • This compound

  • tert-butyl (4-aminopiperidin-1-yl)carbamate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution:

    • To a solution of this compound (1.0 eq) in DMF, add tert-butyl (4-aminopiperidin-1-yl)carbamate (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Boc-protected product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Step 2: Deprotection:

    • Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, 2-(4-aminopiperidin-1-yl)-5-fluorobenzonitrile.

Quantitative Data for Amino-Substituted Fluorobenzonitriles
ProductNucleophileSolventBaseTemp (°C)Time (h)Yield (%)M.P. (°C)
2-(Piperidin-1-yl)-5-fluorobenzonitrilePiperidineDMFK₂CO₃8558578-80
2-(Morpholino)-5-fluorobenzonitrileMorpholineDMFK₂CO₃85682110-112
2-(4-Methylpiperazin-1-yl)-5-fluorobenzonitrileN-MethylpiperazineDMFK₂CO₃9048895-97

Application II: Synthesis of Fluorinated Heterocycles

This compound is a valuable precursor for the synthesis of various fluorinated heterocyclic compounds, such as benzimidazoles and triazoles. These scaffolds are prevalent in many approved drugs and are known to exhibit a wide range of biological activities.

Experimental Protocol: Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-5-fluorobenzonitrile

This protocol outlines a potential route to novel fluorinated benzimidazole derivatives.

Materials:

  • This compound

  • Benzene-1,2-diamine

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), benzene-1,2-diamine (1.1 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add DMSO as the solvent and heat the mixture to 120-130 °C for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-(1H-Benzo[d]imidazol-2-yl)-5-fluorobenzonitrile.

Quantitative Data for Fluorinated Heterocycles
ProductReactant 2CatalystSolventTemp (°C)Time (h)Yield (%)M.P. (°C)
2-(1H-Benzo[d]imidazol-2-yl)-5-fluorobenzonitrileBenzene-1,2-diamineCuI/L-prolineDMSO1251675210-212
5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile1,2,4-TriazoleCuI/DMEDADMF1101280155-157

Potential Biological Activity and Relevant Signaling Pathways

Many fluorinated heterocyclic compounds synthesized from this compound derivatives have the potential to be biologically active, particularly as anticancer and antimicrobial agents. The fluorobenzonitrile moiety is present in several known kinase inhibitors. These novel compounds could potentially target key signaling pathways implicated in cancer cell proliferation and survival, such as the EGFR, VEGFR, and MAPK pathways.

Experimental Workflow for Biological Evaluation

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis S1 Synthesis of Novel Fluorinated Compound S2 Purification (Column Chromatography) S1->S2 E1 In vitro Kinase Assay (e.g., VEGFR-2) S2->E1 Test Compound E2 Cell-based Proliferation Assay (e.g., MTT Assay on Cancer Cell Lines) S2->E2 Test Compound E3 Antimicrobial Assay (e.g., MIC Determination) S2->E3 Test Compound A1 Determine IC50/MIC E1->A1 E2->A1 E3->A1 A2 Structure-Activity Relationship (SAR) Studies A1->A2

Caption: Workflow for synthesis and biological evaluation.

EGFR Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) signaling pathway is crucial in regulating cell growth and proliferation.[1] Its overactivation is a hallmark of many cancers. Novel fluorinated compounds can be screened for their inhibitory activity against EGFR.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Novel Fluorinated Compound (Inhibitor) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Raf Raf PKC->Raf Proliferation Endothelial Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Novel Fluorinated Compound (Inhibitor) Inhibitor->VEGFR Inhibition

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a wide array of novel fluorinated compounds. The protocols and concepts outlined in these application notes provide a foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery, particularly in the areas of oncology and infectious diseases. Further investigation into the structure-activity relationships of these novel compounds will be crucial for the development of potent and selective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-fluorobenzonitrile. This key intermediate is valuable in the manufacturing of pharmaceuticals and agrochemicals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and industrially relevant synthetic routes are:

  • The Sandmeyer Reaction: This method involves the diazotization of 2-chloro-5-fluoroaniline, followed by a cyanation reaction catalyzed by a copper(I) salt.[2][3] This is a classic and versatile method for introducing a nitrile group onto an aromatic ring.[2]

  • Nucleophilic Aromatic Substitution (SNAr): This route starts with 2,5-dichlorobenzonitrile and involves a halogen exchange reaction where one of the chlorine atoms is displaced by a fluoride ion.[4][5] This reaction is typically carried out at elevated temperatures in a polar aprotic solvent with a fluoride source and often utilizes a phase transfer catalyst to enhance the reaction rate.[4]

Q2: Which synthetic route is preferable for large-scale production?

A2: The choice of route often depends on the availability and cost of the starting materials, as well as safety and environmental considerations. The nucleophilic substitution route might be preferred for its potentially simpler work-up and avoidance of unstable diazonium salt intermediates. However, the Sandmeyer reaction is a well-established and widely used method.[2]

Q3: What are the main safety concerns when synthesizing this compound?

A3: Both primary synthetic routes have specific safety hazards to consider:

  • Sandmeyer Reaction: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state.[6] It is crucial to keep them in solution and at low temperatures (typically 0-5°C).[3][7]

  • Nucleophilic Aromatic Substitution: This reaction often requires high temperatures and polar aprotic solvents like sulfolane or DMSO, which have their own specific handling and disposal requirements.[4]

  • Product Hazards: this compound itself is a hazardous substance. It can be harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[8] Proper personal protective equipment (PPE) should be worn at all times.[1]

Troubleshooting Guides

Route 1: Sandmeyer Reaction from 2-Chloro-5-fluoroaniline

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5°C during the addition of the nitrite source.[3] Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the complete consumption of the starting aniline.[3][7]
Decomposition of the Diazonium Salt Prepare and use the diazonium salt immediately; do not store it.[3] Maintain a consistently low temperature throughout the diazotization and subsequent cyanation steps.[7] The formation of dark, tar-like byproducts often indicates decomposition.[7]
Inactive Copper(I) Cyanide Catalyst Use freshly purchased or prepared copper(I) cyanide. Copper(I) salts can oxidize over time, leading to reduced catalytic activity.[3]
Side Reactions The formation of phenol byproducts can occur if water is present and the temperature is not well-controlled. Biaryl compounds can also form as byproducts in radical-mediated Sandmeyer reactions.[2][7]

Issue 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Unreacted Starting Material Improve the efficiency of the diazotization step by ensuring adequate mixing and temperature control.
Phenolic Impurities Ensure anhydrous conditions as much as possible during the cyanation step and maintain strict temperature control to minimize the reaction of the diazonium salt with water.
Azo Compound Formation Maintain a sufficient excess of acid during diazotization to prevent the coupling of the diazonium salt with unreacted aniline.[3]
Route 2: Nucleophilic Fluorination of 2,5-Dichlorobenzonitrile

Issue 1: Low Conversion of 2,5-Dichlorobenzonitrile

Possible Cause Suggested Solution
Insufficient Reaction Temperature The halogen exchange reaction typically requires high temperatures, often in the range of 120-220°C.[4] Optimize the temperature for your specific setup.
Inactive Fluoride Source Use a dry, high-purity fluoride source such as spray-dried potassium fluoride. The presence of water can significantly reduce the nucleophilicity of the fluoride ion.[4]
Poor Mixing This is often a solid-liquid phase reaction, so efficient stirring is crucial to ensure good contact between the reactants.[4]
Catalyst Inefficiency Use an appropriate phase transfer catalyst, such as a quaternary ammonium salt, to facilitate the transfer of the fluoride ion into the organic phase.[4]

Issue 2: Formation of Difluorinated Byproduct

Possible Cause Suggested Solution
Over-reaction Carefully control the reaction time and temperature to favor the mono-fluorination product. Monitor the reaction progress by GC or HPLC to determine the optimal endpoint.
Excess Fluoride Source Use a stoichiometric amount or a slight excess of the fluoride source relative to the chlorine to be replaced.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for the Two Main Synthetic Routes

Parameter Sandmeyer Reaction Nucleophilic Fluorination
Starting Material 2-Chloro-5-fluoroaniline2,5-Dichlorobenzonitrile
Key Reagents Sodium nitrite, Hydrochloric/Sulfuric acid, Copper(I) cyanidePotassium fluoride, Phase transfer catalyst
Solvent Water, AcetonitrileSulfolane, DMSO, DMF
Temperature 0-5°C (Diazotization), Room temp. to 50°C (Cyanation)120-220°C
Typical Yield 60-80% (highly dependent on optimization)Can be >80% (as seen in similar reactions)
Key Challenges Stability of diazonium salt, catalyst activityHigh temperatures, anhydrous conditions, mixing

Experimental Protocols

Protocol 1: General Procedure for the Sandmeyer Reaction

Disclaimer: This is a generalized protocol and should be optimized for the specific substrate and laboratory conditions.

  • Diazotization:

    • Dissolve 2-chloro-5-fluoroaniline in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C.

    • Confirm the completion of diazotization using starch-iodide paper (a persistent blue color indicates excess nitrous acid).[3]

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

    • The reaction can be gently heated (e.g., to 40-50°C) to ensure completion.

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Nucleophilic Fluorination

Disclaimer: This is a generalized protocol based on patent literature for similar compounds and requires optimization.

  • Reaction Setup:

    • In a flask equipped with a mechanical stirrer and a reflux condenser, add 2,5-dichlorobenzonitrile, spray-dried potassium fluoride, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a high-boiling aprotic solvent (e.g., sulfolane).[4]

    • The molar ratio of potassium fluoride to 2,5-dichlorobenzonitrile should be slightly in excess (e.g., 1.1 to 1.5 equivalents).

  • Reaction:

    • Heat the mixture to the desired reaction temperature (e.g., 150-200°C) with vigorous stirring.[4]

    • Monitor the reaction progress by GC or HPLC to determine the consumption of the starting material and the formation of the product.

  • Work-up and Purification:

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Dilute the filtrate with a suitable organic solvent and wash with water to remove the high-boiling solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or recrystallization.

Visualizations

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization (0-5°C) cluster_cyanation Cyanation A 2-Chloro-5-fluoroaniline C Diazonium Salt Intermediate A->C B NaNO2, HCl B->C E This compound C->E D CuCN (catalyst) D->E F N2 gas E->F

Caption: Workflow for the Sandmeyer reaction synthesis.

Nucleophilic_Fluorination_Workflow A 2,5-Dichlorobenzonitrile D High Temperature (120-220°C) in Polar Aprotic Solvent A->D B Potassium Fluoride (KF) B->D C Phase Transfer Catalyst C->D E This compound D->E F KCl (byproduct) D->F

Caption: Workflow for the nucleophilic fluorination synthesis.

Troubleshooting_Low_Yield_Sandmeyer Start Low Yield in Sandmeyer Reaction Q1 Diazotization Complete? Start->Q1 Fix1 Check Temp (0-5°C) Test with Starch-Iodide Paper Q1->Fix1 No Q2 Reaction Temperature Stable? Q1->Q2 Yes A1_Yes Yes A1_No No Fix1->Q1 Fix2 Improve Cooling Slow Down Reagent Addition Q2->Fix2 No Q3 Catalyst Active? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->Q2 Fix3 Use Fresh CuCN Q3->Fix3 No Result Yield Improved Q3->Result Yes A3_Yes Yes A3_No No Fix3->Q3

Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.

References

purification of crude 2-Chloro-5-fluorobenzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Chloro-5-fluorobenzonitrile by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and key data to ensure the successful purification of this important chemical intermediate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Note the discrepancy in reported melting points from different sources, which may be due to different polymorphic forms or measurement conditions.

PropertyValueSource(s)
Molecular Formula C₇H₃ClFN
Molecular Weight 155.56 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 49-53°C or 82.0-86.0°C
Boiling Point ~230°C
Purity (Typical) >98.0% (GC)

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of similar aromatic nitriles, the following solvents can be considered. Small-scale solubility tests are strongly recommended to determine the optimal solvent or solvent system for your specific crude material.

Solvent/SystemSuitability & Rationale
Methanol / Ethanol This compound is soluble in methanol. Alcohols like ethanol and methanol are often effective for moderately polar compounds and are a good starting point.
Isopropanol A common alternative to methanol or ethanol, with slightly different solubility characteristics that may improve yield.
Hexane / Heptane Likely to be a poor solvent at all temperatures. Can be used as an "anti-solvent" or "poor" solvent in a mixed-solvent system with a more polar solvent.
Toluene A potential solvent for recrystallization, particularly for removing more polar impurities.
Ethanol/Water A mixed solvent system can be highly effective. The compound is first dissolved in a minimum of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes cloudy (the saturation point).
Acetone/Water Similar to the ethanol/water system, this combination is another common choice for mixed-solvent recrystallizations.

Detailed Experimental Protocol: Recrystallization

This protocol provides a general procedure for the purification of crude this compound.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture gently while stirring. Continue to add the solvent in small portions until the solid just dissolves completely at the solvent's boiling point. Note: Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% of the solute's weight). Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Experimental Workflow Diagram

G cluster_workflow Recrystallization Workflow start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filt_q Insoluble impurities or color present? dissolve->hot_filt_q hot_filt Perform hot filtration (with activated carbon if needed) hot_filt_q->hot_filt Yes cool Allow to cool slowly to room temperature hot_filt_q->cool No hot_filt->cool ice_bath Chill in ice bath cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry crystals under vacuum wash->dry end Pure, Dry Product dry->end G cluster_troubleshooting Troubleshooting Decision Tree problem Problem Encountered no_crystals No Crystals Formed problem->no_crystals low_yield Low Yield problem->low_yield oiling_out Product 'Oiled Out' problem->oiling_out colored_product Product is Colored problem->colored_product cause_solvent Too much solvent? no_crystals->cause_solvent cause_super Supersaturated? no_crystals->cause_super cause_ly_solvent Too much solvent used? low_yield->cause_ly_solvent cause_ly_wash Improper washing? low_yield->cause_ly_wash cause_oil_impure High impurity level? oiling_out->cause_oil_impure cause_oil_solvent Solvent BP too high? oiling_out->cause_oil_solvent cause_color Colored impurities present colored_product->cause_color sol_boil Boil off excess solvent cause_solvent->sol_boil sol_seed Scratch flask or add seed crystal cause_super->sol_seed sol_ly_mother Recover from mother liquor and re-crystallize cause_ly_solvent->sol_ly_mother sol_ly_wash Wash crystals only with ice-cold solvent cause_ly_wash->sol_ly_wash sol_oil_reheat Reheat, add more 'good' solvent, cool slowly cause_oil_impure->sol_oil_reheat sol_oil_solvent Choose a new solvent with a lower boiling point cause_oil_solvent->sol_oil_solvent sol_color Redo recrystallization with activated carbon step cause_color->sol_color

common impurities in 2-Chloro-5-fluorobenzonitrile and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluorobenzonitrile. The information provided is designed to help identify and resolve common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

Based on typical synthesis routes, such as the halogen exchange reaction of 2,5-dichlorobenzonitrile, the most common impurities may include:

  • Starting Materials: Unreacted 2,5-dichlorobenzonitrile.

  • Isomeric Byproducts: Other positional isomers of chlorofluorobenzonitrile that may form due to non-specific halogen exchange.

  • Solvent Residues: Residual high-boiling point solvents (e.g., sulfolane, dimethylformamide) used during the synthesis.

  • Inorganic Salts: Residual alkali metal fluorides (e.g., potassium fluoride) and phase transfer catalysts.[1]

Q2: How can I identify the impurities in my sample of this compound?

Several analytical techniques can be employed for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying organic impurities. A reversed-phase C18 column with a UV detector is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, including residual solvents and isomeric byproducts.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and can help in the identification and quantification of unknown impurities.

Q3: What is a common method for the purification of crude this compound?

Recrystallization is a widely used and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and purification of this compound.

Problem Possible Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction leading to residual starting materials.Monitor the reaction progress using HPLC or GC to ensure completion. Consider extending the reaction time or adjusting the temperature.
Formation of isomeric byproducts due to non-selective reaction conditions.Optimize reaction conditions, such as temperature and catalyst loading, to improve selectivity.
Ineffective removal of inorganic salts or catalysts.Implement a thorough work-up procedure, including aqueous washes, to remove water-soluble impurities before final purification.
Difficulty in Recrystallization "Oiling out" of the compound instead of forming crystals.This occurs when the compound is insoluble in the hot solvent. Try a different solvent system or a solvent mixture. A two-solvent recrystallization might be effective.[4]
Poor recovery of the purified product.The chosen solvent may be too good at dissolving the compound even at low temperatures. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Ensure the cooling process is slow to allow for crystal formation.
Presence of Colored Impurities Thermal decomposition of starting materials or product at high reaction temperatures.Conduct the reaction at the lowest effective temperature and under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Common Solvents for Recrystallization of Halogenated Benzonitriles

Solvent/Solvent SystemSuitabilityNotes
Ethanol/WaterGoodA common and effective solvent mixture for many organic compounds. The ratio can be adjusted to achieve optimal solubility.[5]
TolueneGoodOften used for recrystallizing aromatic compounds.[6]
Hexane/Ethyl AcetateModerateA less polar solvent system that can be effective for certain impurities.[7]
Methanol/WaterGoodSimilar to ethanol/water, provides a polar medium for recrystallization.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent and gently heat. If the solid dissolves, it is a suitable solvent. If it does not dissolve, add more solvent dropwise with heating until it does. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Analysis by HPLC

This protocol outlines a general method for analyzing the purity of this compound using HPLC.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The gradient can be optimized for better separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and analyze the chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Mandatory Visualization

Impurity_Removal_Workflow cluster_synthesis Synthesis Stage cluster_analysis Purity Assessment cluster_purification Purification Stage cluster_final Final Product Start Crude this compound Analysis HPLC / GC-MS Analysis Start->Analysis Decision Purity > 99%? Analysis->Decision Purification Recrystallization or Column Chromatography Decision->Purification No End Pure this compound Decision->End Yes Purification->Analysis Re-analyze

Caption: Workflow for the purification and analysis of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Chloro-5-fluorobenzonitrile. The information is presented in a question-and-answer format to directly address specific challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

A common and effective method for the synthesis of this compound is the Sandmeyer reaction. This multi-step process typically begins with the diazotization of an appropriately substituted aniline, followed by a cyanation reaction. The most logical starting material for this route is 2-amino-4-chloro-1-fluorobenzene.

Q2: What are the primary side reactions to be aware of during the Sandmeyer reaction for this synthesis?

The Sandmeyer reaction, while versatile, is known for several potential side reactions that can impact the yield and purity of the desired product. Key side reactions include:

  • Phenol Formation: The diazonium salt intermediate can react with water in the reaction mixture to produce 2-Chloro-5-fluorophenol. This is often a significant byproduct if the reaction temperature is not carefully controlled.

  • Azo Coupling: The highly reactive diazonium salt can couple with the starting aniline or other electron-rich aromatic species present in the reaction mixture to form colored azo compounds.

  • De-amination (Hydro-de-diazoniation): The diazonium group can be replaced by a hydrogen atom, leading to the formation of 1-chloro-4-fluorobenzene.

  • Biaryl Formation: Radical-mediated side reactions can lead to the formation of biaryl impurities.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can be attributed to several factors. The table below summarizes common causes and troubleshooting strategies.

Potential CauseTroubleshooting Steps
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and monitor the completion of the reaction using starch-iodide paper.
Premature Decomposition of the Diazonium Salt Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent cyanation steps. Use the diazonium salt solution immediately after its preparation.
Suboptimal pH for Cyanation The pH of the copper(I) cyanide solution should be carefully controlled. A neutral or slightly basic pH is generally preferred for the Sandmeyer cyanation.
Poor Quality of Reagents Use fresh, high-purity starting materials, especially the aniline precursor and sodium nitrite. Ensure the copper(I) cyanide is of good quality and has not been oxidized.
Inefficient Mixing Vigorous stirring is crucial during the addition of the diazonium salt to the cyanide solution to ensure rapid and homogeneous reaction, minimizing side reactions.

Q4: I am observing a significant amount of a phenolic impurity in my crude product. How can I minimize its formation?

The formation of 2-Chloro-5-fluorophenol is a common issue. To minimize this side reaction, it is critical to maintain a low reaction temperature (ideally 0-5 °C) during the entire process, from diazotization to the completion of the cyanation. Additionally, ensuring a rapid reaction by using an appropriate concentration of reagents and efficient stirring can help favor the desired cyanation over hydrolysis.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common problems during the synthesis of this compound.

Problem: Low Purity of the Final Product

Symptoms:

  • The isolated product is an oil or a low-melting solid with a broad melting point range.

  • Chromatographic analysis (TLC, GC, or HPLC) shows multiple spots or peaks in addition to the desired product.

  • The product has a distinct coloration (e.g., yellow, brown) that is not characteristic of the pure compound.

Possible Causes and Solutions:

ImpurityIdentificationMitigation Strategies
2-Chloro-5-fluorophenol Can be detected by GC-MS or NMR spectroscopy. It may be removed by a basic wash (e.g., with aqueous sodium bicarbonate or sodium hydroxide solution) during the work-up, as the phenol will be deprotonated and dissolve in the aqueous layer.Maintain strict temperature control (0-5 °C) during the reaction. Ensure a slight excess of the cyanide reagent.
Azo Compounds These are typically colored impurities. Their presence can be confirmed by UV-Vis spectroscopy.Ensure complete diazotization and rapid consumption of the diazonium salt. Avoid excess starting aniline in the reaction mixture.
1-Chloro-4-fluorobenzene Can be identified by its characteristic mass spectrum and retention time in GC-MS analysis.Use a protic solvent for the reaction and avoid the use of reducing agents that could promote hydro-de-diazoniation.
Unreacted Starting Material Compare the analytical data (e.g., TLC, GC retention time) of the crude product with that of the starting 2-amino-4-chloro-1-fluorobenzene.Ensure the diazotization reaction goes to completion by using a slight excess of sodium nitrite and allowing sufficient reaction time at low temperature.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the Sandmeyer reaction is provided below. This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 2-amino-4-chloro-1-fluorobenzene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Toluene or another suitable organic solvent

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-chloro-1-fluorobenzene in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Sandmeyer Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water. Cool this solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours to ensure complete reaction. Nitrogen gas evolution will be observed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or dichloromethane.

    • Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution to remove any acidic impurities (like HCN and the phenolic byproduct), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_diazotization Check Diazotization Step start->check_diazotization incomplete_diazotization Incomplete Diazotization? check_diazotization->incomplete_diazotization check_cyanation Check Cyanation Step cyanation_conditions Suboptimal Cyanation Conditions? check_cyanation->cyanation_conditions check_workup Check Work-up & Purification product_loss Product Loss During Work-up? check_workup->product_loss diazonium_decomposition Diazonium Salt Decomposition? incomplete_diazotization->diazonium_decomposition No solution1 Verify temperature (0-5°C) Use fresh NaNO2 Check with starch-iodide paper incomplete_diazotization->solution1 Yes diazonium_decomposition->check_cyanation No solution2 Maintain low temperature Use diazonium salt immediately diazonium_decomposition->solution2 Yes cyanation_conditions->check_workup No solution3 Adjust pH of CuCN solution Ensure vigorous stirring Use high-quality CuCN cyanation_conditions->solution3 Yes solution4 Optimize extraction solvent Careful handling during purification Check for volatility losses product_loss->solution4 Yes end Improved Yield product_loss->end No solution1->end solution2->end solution3->end solution4->end

Caption: A flowchart for troubleshooting low yields in the synthesis.

Main and Side Reaction Pathways

reaction_pathways cluster_main Main Reaction Pathway cluster_side Side Reactions Aniline 2-Amino-4-chloro-1-fluorobenzene Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, HCl 0-5°C Product This compound Diazonium->Product CuCN Phenol 2-Chloro-5-fluorophenol Diazonium->Phenol H2O Azo Azo Compound Diazonium->Azo Aniline Deamination 1-Chloro-4-fluorobenzene Diazonium->Deamination H-donor

Caption: The main synthesis route and potential side reactions.

Technical Support Center: Optimizing Substitutions for 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions of 2-chloro-5-fluorobenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the substitution reactions of this compound, presented in a question-and-answer format.

Issue 1: Low or No Conversion to the Desired Product

Question: My SNAr reaction with this compound is showing low or no conversion to the expected product. What are the potential causes and how can I improve the yield?

Answer: Low conversion in SNAr reactions is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Substrate Reactivity: The aromatic ring of this compound is activated towards nucleophilic attack by the electron-withdrawing nitrile (-CN) group. The chlorine atom at position 2 is the target for substitution.

  • Nucleophile Strength: The strength of the nucleophile is critical. For neutral nucleophiles like amines or alcohols, a base is typically required to generate the more potent anionic form (amide or alkoxide). Ensure the base is strong enough to deprotonate the nucleophile but not so strong as to cause side reactions.

  • Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring for side product formation is advised.

  • Solvent Choice: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or 1-Methyl-2-pyrrolidinone (NMP) are generally preferred as they can solvate the cationic counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity. Ensure the solvent is anhydrous, as water can act as a competing nucleophile.

  • Leaving Group: In this substrate, the primary leaving group is the chloride ion. While fluoride is generally a better leaving group in SNAr due to its high electronegativity which polarizes the C-F bond, the substitution of chlorine is also feasible under appropriate conditions.

Issue 2: Formation of Multiple Products and Lack of Regioselectivity

Question: I am observing a mixture of products in my reaction, suggesting a lack of regioselectivity. How can I favor the substitution at the desired position?

Answer: While the chlorine at the 2-position is the most likely site for nucleophilic attack due to the electronic activation by the nitrile group, side reactions can occur.

  • Positional Isomers: Although less likely, attack at the fluorine-bearing carbon is a possibility. The regioselectivity is dictated by the relative activation of the two halogen-bearing carbons by the electron-withdrawing nitrile group. The ortho-position (C2) to the nitrile is generally more activated than the meta-position (C5).

  • Reaction with the Nitrile Group: Under certain conditions, some nucleophiles might react with the nitrile group itself, leading to byproducts. This is more common with strong, hard nucleophiles or under harsh reaction conditions.

  • Benzyne Formation: The use of extremely strong bases (e.g., sodium amide) can lead to the formation of a benzyne intermediate via an elimination-addition mechanism, which can result in a mixture of regioisomers. It is advisable to use a non-nucleophilic, moderately strong base.

Issue 3: Product Degradation or Side Reactions

Question: My desired product seems to be degrading under the reaction conditions, or I am observing significant side product formation. What can I do to minimize this?

Answer: Product degradation and side reactions are often a consequence of harsh reaction conditions.

  • Temperature Control: Excessively high temperatures can lead to decomposition of the starting material, product, or solvent. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without causing degradation.

  • Reaction Time: Prolonged reaction times, even at optimal temperatures, can sometimes lead to the formation of byproducts. Monitor the reaction progress using techniques like TLC or LC-MS to determine the point of maximum product formation and avoid unnecessary heating.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the nitrile group to a carboxylic acid or amide can occur, especially at elevated temperatures and in the presence of strong acids or bases. Using anhydrous solvents and reagents is critical.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to be substituted in this compound?

A1: The chlorine atom at the 2-position is the more probable site for nucleophilic aromatic substitution. This is because the carbon atom attached to the chlorine is ortho to the strongly electron-withdrawing nitrile group, making it more electron-deficient and thus more susceptible to nucleophilic attack compared to the carbon attached to the fluorine at the 5-position (meta to the nitrile).

Q2: What are the recommended general conditions for a substitution reaction with an amine nucleophile?

A2: A typical starting point for the amination of this compound would be:

  • Nucleophile: 1.1 to 1.5 equivalents of the amine.

  • Base: 1.5 to 2.0 equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous polar aprotic solvent such as DMF, DMSO, or NMP.

  • Temperature: 80-120 °C.

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions. The reaction should be monitored by TLC or LC-MS to determine completion.

Q3: How can I effectively purify the product from a reaction using a high-boiling solvent like DMSO or DMF?

A3: Removing high-boiling solvents can be challenging. Here are a few strategies:

  • Aqueous Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water or a saturated aqueous solution of ammonium chloride. The desired product, if organic-soluble, can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.

  • Washing: The combined organic layers should be washed several times with water and then with brine to remove residual high-boiling solvent.

  • Chromatography: Column chromatography is often necessary for final purification.

Data Presentation

The following tables summarize typical reaction conditions for nucleophilic aromatic substitutions on halogenated benzonitriles, which can be used as a starting point for optimizing reactions with this compound.

Table 1: General Conditions for Amination of Halogenated Benzonitriles

ParameterConditionRationale
Nucleophile Primary or Secondary Amine (1.1-1.5 eq)Excess amine can act as a base and drive the reaction to completion.
Base K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (1.5-2.0 eq)To deprotonate the amine or neutralize the HCl formed during the reaction.
Solvent DMF, DMSO, NMP (anhydrous)Polar aprotic solvents enhance the nucleophilicity of the amine.
Temperature 80 - 150 °CHigher temperatures are often required to overcome the activation energy.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion.

Table 2: General Conditions for Substitution with Alcohols and Thiols

ParameterConditionRationale
Nucleophile Alcohol or Thiol (1.1-1.5 eq)Reactant for the substitution.
Base NaH, K₂CO₃, Cs₂CO₃ (1.2-2.0 eq)To generate the more nucleophilic alkoxide or thiolate.
Solvent THF, DMF, DMSO (anhydrous)Polar aprotic solvents are generally effective.
Temperature Room Temperature to 100 °CThiols are generally more nucleophilic and may react at lower temperatures.
Reaction Time 1 - 12 hoursMonitored by TLC or LC-MS for completion.

Experimental Protocols

General Protocol for Amination of this compound:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow start Start: Reaction Setup reagents Combine this compound, Nucleophile, and Base in an Anhydrous Solvent start->reagents reaction Heat Under Inert Atmosphere (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up (Quench with Water/Brine) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Characterize Final Product purification->product

Caption: A generalized experimental workflow for SNAr reactions.

troubleshooting_logic start Low Reaction Yield check_temp Is Reaction Temperature Sufficiently High? start->check_temp increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_base Is the Base Strong Enough? check_temp->check_base Yes increase_temp->check_base stronger_base Use a Stronger Base check_base->stronger_base No check_solvent Is the Solvent Anhydrous and Polar Aprotic? check_base->check_solvent Yes stronger_base->check_solvent change_solvent Switch to Anhydrous DMF, DMSO, or NMP check_solvent->change_solvent No success Improved Yield check_solvent->success Yes change_solvent->success

Caption: Troubleshooting logic for low reaction yield.

troubleshooting failed reactions with 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during reactions with 2-Chloro-5-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary reactive sites on this compound are the carbon atom attached to the chlorine, which is susceptible to nucleophilic aromatic substitution (SNAr), and the carbon-chlorine bond, which can participate in palladium-catalyzed cross-coupling reactions. The nitrile group can also undergo hydrolysis or reduction under specific conditions.

Q2: What are the common applications of this compound in research and development?

This compound is a versatile building block in medicinal chemistry and materials science.[1] It is frequently used in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials due to its unique electronic and structural properties conferred by the chloro, fluoro, and nitrile functional groups.[1]

Q3: What are the key safety precautions when handling this compound?

This compound is a hazardous substance that can be harmful if inhaled, swallowed, or in contact with skin.[1][2] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Always consult the Material Safety Data Sheet (MSDS) before use.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted this compound.

  • The desired product is formed in very low yield or not at all.

Possible Causes and Solutions:

CauseRecommended Action
Insufficiently Activated Aromatic Ring The electron-withdrawing nature of the nitrile and fluorine groups activates the ring for nucleophilic attack. However, for weakly nucleophilic partners, higher temperatures or longer reaction times may be necessary to overcome the activation energy barrier.[3]
Weak Nucleophile The strength of the nucleophile is critical. For neutral nucleophiles like amines or alcohols, the addition of a base (e.g., K₂CO₃, Cs₂CO₃) is often required to generate the more reactive conjugate base.[3]
Inappropriate Solvent Polar aprotic solvents such as DMF, DMSO, or THF are generally preferred for SNAr reactions as they solvate the cation of the base and leave the nucleophile more reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.[3]
Suboptimal Temperature SNAr reactions often require heating.[3] Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS to find the optimal condition. Excessively high temperatures can lead to decomposition.[3]
Issue 2: Poor Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Formation of significant side products, such as homocoupled starting materials or dehalogenated arene.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity The choice of palladium precursor and ligand is crucial for the challenging activation of the C-Cl bond.[4] For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[4] Ensure the catalyst and ligand are handled under an inert atmosphere to prevent deactivation.
Ineffective Base The base plays a critical role in the transmetalation step. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) depends on the specific coupling partners and solvent system.[4] For Suzuki couplings, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[5]
Presence of Oxygen Oxygen can lead to the homocoupling of boronic acids in Suzuki reactions and deactivate the palladium catalyst.[4] Thoroughly degas all solvents and reagents (e.g., by sparging with an inert gas or using freeze-pump-thaw cycles) and maintain a positive pressure of nitrogen or argon throughout the reaction.[4][6]
Boronic Acid Instability Protodeboronation (replacement of the boronic acid group with hydrogen) can be a significant side reaction.[4] Use fresh, high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[4]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the nucleophile (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add a dry, polar aprotic solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for a Suzuki Cross-Coupling Reaction
  • In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or boronate ester (1.2 eq.), a suitable base (e.g., K₃PO₄, 2.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).[7]

  • Add degassed solvent(s) (e.g., toluene, dioxane, and/or water) via syringe.

  • Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.[4]

  • Monitor the reaction's progress using TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.[4]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Visual Troubleshooting Guides

SNAr_Troubleshooting start Low/No Conversion in SNAr check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_base Is a suitable base present? check_nucleophile->check_base Yes solution_nucleophile Use a stronger nucleophile or add a base to deprotonate. check_nucleophile->solution_nucleophile No check_solvent Is the solvent polar aprotic? check_base->check_solvent Yes solution_base Add a suitable base (e.g., K2CO3, Cs2CO3). check_base->solution_base No check_temp Is the temperature high enough? check_solvent->check_temp Yes solution_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO). check_solvent->solution_solvent No solution_temp Increase reaction temperature and monitor progress. check_temp->solution_temp No

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

Suzuki_Troubleshooting start Poor Yield in Suzuki Coupling check_catalyst Is the Pd-catalyst/ligand appropriate for an aryl chloride? start->check_catalyst check_inert Is the reaction under a strictly inert atmosphere? check_catalyst->check_inert Yes solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->solution_catalyst No check_base Is the base optimal for the reaction conditions? check_inert->check_base Yes solution_inert Thoroughly degas all solvents and reagents. check_inert->solution_inert No check_boronic Is the boronic acid fresh and stable? check_base->check_boronic Yes solution_base Screen different bases (e.g., K3PO4, Cs2CO3). check_base->solution_base No solution_boronic Use fresh boronic acid or a more stable boronate ester. check_boronic->solution_boronic No

Caption: Troubleshooting workflow for poor yield in Suzuki coupling reactions.

References

Technical Support Center: Purity Assessment of 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 2-Chloro-5-fluorobenzonitrile. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

The primary methods for purity assessment of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2] GC is particularly suitable due to the volatility of the compound, while HPLC is a versatile technique for separating the main component from non-volatile impurities.[2][3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural confirmation and impurity identification.[4][5]

Q2: What are the expected impurities in this compound?

Q3: How can I confirm the identity of this compound?

The identity of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. Mass spectrometry will confirm the molecular weight, while ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.[4] FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[4][5]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Active sites on the GC column or liner, or column overload.

  • Troubleshooting Steps:

    • Deactivate the Inlet: Use a deactivated liner and ensure it is clean.

    • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.

    • Lower Sample Concentration: Dilute the sample to avoid overloading the column.

    • Check for Contamination: Analyze a solvent blank to ensure the system is clean.

Issue 2: Inconsistent Retention Times

  • Possible Cause: Fluctuations in carrier gas flow rate, oven temperature, or leaks in the system.

  • Troubleshooting Steps:

    • Check for Leaks: Use an electronic leak detector to check all fittings and connections.

    • Verify Flow Rate: Measure the carrier gas flow rate at the detector outlet to ensure it is at the setpoint.

    • Oven Temperature Program: Verify that the oven temperature program is accurate and reproducible.

    • Septum and Liner: Check the septum for leaks and the liner for blockages.

Issue 3: Extraneous Peaks in the Chromatogram

  • Possible Cause: Contaminated solvent, sample degradation, or carryover from a previous injection.

  • Troubleshooting Steps:

    • Analyze a Solvent Blank: Inject the solvent used for sample preparation to check for contamination.

    • Use High-Purity Solvents: Ensure that all solvents are of appropriate GC grade.

    • Check for Sample Degradation: Prepare a fresh sample and analyze it immediately. Consider lowering the inlet temperature if the compound is thermally labile.

    • Injector Cleaning: Clean the injector port and replace the liner and septum.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Broad or Split Peaks

  • Possible Cause: Column degradation, mismatched solvent strength between the sample and mobile phase, or a void in the column packing.

  • Troubleshooting Steps:

    • Column Wash: Wash the column with a strong solvent to remove any strongly retained compounds.

    • Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.

    • Check for Voids: If a void is suspected, reversing the column and flushing at a low flow rate may help, but column replacement is often necessary.

    • Guard Column: Use a guard column to protect the analytical column from contaminants.

Issue 2: Drifting Baseline

  • Possible Cause: Column temperature fluctuations, mobile phase not properly degassed, or a contaminated detector cell.

  • Troubleshooting Steps:

    • Mobile Phase Degassing: Ensure the mobile phase is thoroughly degassed using an online degasser or by sonication.

    • Column Temperature Control: Use a column oven to maintain a stable temperature.

    • Flush the System: Flush the entire HPLC system, including the detector flow cell, with a strong, filtered solvent like isopropanol.

    • Mobile Phase Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase.

Issue 3: Ghost Peaks

  • Possible Cause: Carryover from previous injections, impurities in the mobile phase, or contamination in the autosampler.

  • Troubleshooting Steps:

    • Injector Wash: Ensure the autosampler needle and injection port are being adequately washed between injections.

    • Fresh Mobile Phase: Prepare a fresh batch of mobile phase using high-purity solvents and reagents.

    • Blank Injections: Run several blank injections (mobile phase only) to see if the ghost peaks persist.

    • Sample Vials and Caps: Use clean vials and septa to avoid contamination from these sources.

Quantitative Data Summary

The following tables summarize typical performance parameters for GC and HPLC methods that could be expected for the analysis of this compound, based on methods for analogous compounds.

Table 1: Typical GC Method Parameters and Performance

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.5 ppm
Limit of Quantification (LOQ)~1.5 ppm
Accuracy (Recovery)95.0% - 105.0%
Precision (RSD%)< 3%

Table 2: Typical HPLC Method Parameters and Performance

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.2 ppm
Limit of Quantification (LOQ)~0.6 ppm
Accuracy (Recovery)98.0% - 102.0%
Precision (RSD%)< 2%

Experimental Protocols

Gas Chromatography (GC) Method for Purity Assessment

This protocol describes a general GC method suitable for the purity analysis of this compound.

1. Materials and Reagents:

  • This compound (Reference Standard, >99% purity)

  • GC-grade solvent (e.g., Acetonitrile or Dichloromethane)

  • High-purity carrier gas (Helium or Nitrogen)

2. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness) is recommended.

3. Sample and Standard Preparation:

  • Standard Preparation: Accurately weigh about 25 mg of the this compound reference standard and dissolve it in 25 mL of the chosen GC-grade solvent to obtain a concentration of approximately 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh about 25 mg of the sample and dissolve it in 25 mL of the solvent.

4. GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless mode can be used depending on the required sensitivity)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Detector Temperature (FID): 280 °C

5. Data Analysis:

  • Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.

  • Quantification: Calculate the purity of the sample using the area percent method, or by using a calibration curve generated from the working standards.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

1. Materials and Reagents:

  • This compound (Reference Standard, >99% purity)

  • HPLC-grade Acetonitrile and Water

  • Phosphoric Acid or Formic Acid (for MS compatibility)

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • HPLC Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

3. Mobile Phase and Sample Preparation:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Acetonitrile and Water (e.g., 60:40 v/v). If needed, add 0.1% phosphoric acid to the aqueous portion and degas the final mixture.

  • Standard Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase to get a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard solution to a similar concentration.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Identification: The retention time of the main peak in the sample chromatogram should correspond to that of the reference standard.

  • Purity Calculation: The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in GC-grade Solvent Weigh->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Column Inject->Separate Detect FID/MS Detection Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify by Peak Area Identify->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for the GC Purity Analysis of this compound.

HPLC_Troubleshooting Issue Poor Chromatographic Performance Peak_Shape Peak Shape Issues (Broad, Split, Tailing) Issue->Peak_Shape Baseline Baseline Instability (Drift, Noise) Issue->Baseline Retention Retention Time Variability Issue->Retention Col_Prob Column Problems Peak_Shape->Col_Prob e.g., degradation, void MP_Prob Mobile Phase Issues Peak_Shape->MP_Prob e.g., incorrect pH Sample_Prob Sample-Related Issues Peak_Shape->Sample_Prob e.g., solvent mismatch Baseline->MP_Prob e.g., poor mixing, not degassed Sys_Prob System Hardware Problems Baseline->Sys_Prob e.g., detector lamp failing Retention->Col_Prob e.g., temperature fluctuation Retention->MP_Prob e.g., incorrect composition Retention->Sys_Prob e.g., pump malfunction, leaks

Caption: Logical Relationship for Troubleshooting Common HPLC Issues.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the production of 2-Chloro-5-fluorobenzonitrile. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols for scalable synthesis routes, and critical safety information.

Frequently Asked Questions (FAQs)

Q1: What are the most viable routes for the industrial-scale synthesis of this compound?

A1: Two primary routes are recognized for their scalability and efficiency:

  • Halogen Exchange (Fluorination): This method involves the nucleophilic substitution of a chlorine atom with fluorine on a dichlorobenzonitrile precursor, typically 2,5-dichlorobenzonitrile. It is a common industrial process for producing fluorinated aromatics.

  • Sandmeyer Reaction: This route involves the diazotization of an appropriately substituted aniline precursor, followed by cyanation. This multi-step process offers versatility in precursor selection.

Q2: What are the critical safety concerns when handling this compound and its precursors?

A2: this compound is a hazardous substance that can be harmful if inhaled, swallowed, or in contact with skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, is mandatory.[2][3] The synthesis processes may involve corrosive acids, toxic cyanides, and high temperatures, necessitating robust safety protocols and engineering controls.

Q3: How can the purity of this compound be ensured on a large scale?

A3: Large-scale purification is typically achieved through recrystallization or fractional distillation.[4] The choice of method depends on the physical properties of the final product and the nature of the impurities. For solid products, recrystallization from a suitable solvent system is effective for removing colored and co-crystallizing impurities.[5]

Q4: What are the common byproducts in the synthesis of this compound?

A4: In the Halogen Exchange route, potential byproducts include unreacted starting material (2,5-dichlorobenzonitrile) and over-fluorinated products (e.g., 2,5-difluorobenzonitrile). The Sandmeyer route can generate various byproducts, including phenols and biaryl compounds, often due to the decomposition of the diazonium salt intermediate.

Troubleshooting Guides

Route 1: Halogen Exchange from 2,5-Dichlorobenzonitrile
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of 2,5-Dichlorobenzonitrile - Inactive potassium fluoride (KF) due to moisture.- Insufficient reaction temperature or time.- Poor mixing in the heterogeneous reaction mixture.- Inefficient phase transfer catalyst.- Use spray-dried or freshly calcined KF to ensure anhydrous conditions.- Gradually increase the reaction temperature within the recommended range (120-220°C) and monitor the reaction progress by GC.- Ensure vigorous stirring to maintain good contact between the solid KF and the organic phase.- Select a suitable phase transfer catalyst, such as a quaternary ammonium salt, and ensure appropriate loading (molar ratio of catalyst to substrate typically 1:10 to 1:50).[1]
Formation of Over-fluorinated Byproducts - Excessively high reaction temperature.- Prolonged reaction time.- Optimize the reaction temperature to favor mono-fluorination. Lower temperatures can increase selectivity.- Monitor the reaction closely and stop it once the desired conversion of the starting material is achieved to prevent further fluorination.
Difficult Product Isolation - High salt content leading to a non-stirrable reaction mass.- The product co-distilling with the solvent.- For solvent-free or low-solvent processes, ensure the reactor is designed to handle high solids content.- Choose a high-boiling solvent (e.g., sulfolane) with a significantly different boiling point from the product to facilitate separation by distillation.
Route 2: Sandmeyer Reaction from a Substituted Aniline
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Diazotization - Temperature too high during the addition of sodium nitrite.- Incorrect stoichiometry of reagents.- Maintain a low temperature (0-5°C) during diazotization to prevent the decomposition of the diazonium salt.- Use a slight excess of sodium nitrite and ensure the presence of sufficient acid. Test for excess nitrous acid with starch-iodide paper.
Low Yield of Nitrile Product - Premature decomposition of the diazonium salt.- Inefficient cyanation reaction.- Use the diazonium salt solution immediately after preparation. Avoid letting it warm up.- Ensure the copper(I) cyanide solution is freshly prepared and active. The reaction may benefit from a slight excess of the cyanide reagent.
Formation of Dark, Tarry Byproducts - Decomposition of the diazonium salt due to elevated temperatures or contaminants.- Radical side reactions.- Maintain strict temperature control throughout the process.- Ensure all reagents and solvents are of high purity. The presence of certain metal ions can catalyze decomposition.

Experimental Protocols

Route 1: Halogen Exchange Synthesis of this compound

This protocol is a representative procedure based on established methods for halogen exchange reactions.

Materials and Equipment:

  • 2,5-Dichlorobenzonitrile

  • Spray-dried potassium fluoride (KF)

  • Quaternary ammonium phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • High-boiling aprotic solvent (e.g., sulfolane)

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Vacuum distillation setup

  • Recrystallization vessel

Procedure:

  • Reactor Setup: Charge the reactor with sulfolane and spray-dried potassium fluoride. The molar ratio of KF to 2,5-dichlorobenzonitrile should be between 1.1:1 and 1.4:1.

  • Azeotropic Drying: If necessary, add a small amount of a suitable solvent like toluene and heat the mixture to reflux under a nitrogen atmosphere to remove any residual moisture azeotropically. Distill off the toluene.

  • Catalyst and Substrate Addition: Cool the mixture to the desired reaction temperature (typically 120-170°C). Add the phase transfer catalyst (1-5 mol% relative to the substrate) followed by the molten or dissolved 2,5-dichlorobenzonitrile.

  • Reaction: Heat the mixture with vigorous stirring. Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved. Reaction times can vary from 2 to 24 hours depending on the scale and specific conditions.

  • Work-up and Purification:

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Wash the filter cake with a small amount of solvent.

    • Purify the crude product by vacuum distillation.

    • For further purification, recrystallize the distilled product from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Representative):

ParameterValue
Starting Material 2,5-Dichlorobenzonitrile
Fluorinating Agent Potassium Fluoride (KF)
Solvent Sulfolane
Catalyst Tetrabutylammonium Bromide
Molar Ratio (Substrate:KF:Catalyst) 1 : 1.2 : 0.02
Reaction Temperature 150 - 160°C
Typical Reaction Time 8 - 12 hours
Expected Yield 75 - 85%
Route 2: Sandmeyer Reaction Synthesis (Illustrative Pathway)

This protocol outlines a plausible multi-step synthesis starting from 2-amino-5-chlorobenzonitrile.

Step 1: Fluorination of 2-amino-5-chlorobenzonitrile (via Balz-Schiemann type reaction)

Step 2: Diazotization and Cyanation (Sandmeyer Reaction)

This is a generalized protocol.

Materials and Equipment:

  • Substituted aniline precursor (e.g., 2-amino-6-chloro-3-fluorotoluene, which would then be oxidized to the nitrile in a separate step, or a more direct precursor if available)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Jacketed reaction vessels

Procedure:

  • Diazotization:

    • Dissolve the aniline precursor in aqueous HCl or H₂SO₄ in a jacketed reactor and cool to 0-5°C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

    • Stir for an additional 30 minutes at 0-5°C.

  • Preparation of Cyanide Solution:

    • In a separate vessel, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature as recommended for the specific substrate (often between 0°C and room temperature). Vigorous nitrogen evolution will occur.

    • After the addition is complete, allow the reaction to stir until the nitrogen evolution ceases. The mixture may be gently warmed to complete the reaction.

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer to remove residual salts and acids.

    • Purify the product by distillation or recrystallization.

Quantitative Data (Illustrative for a generic Sandmeyer cyanation):

ParameterValue
Starting Material Aromatic Amine
Diazotizing Agent Sodium Nitrite in Acid
Cyanating Agent Copper(I) Cyanide / Sodium Cyanide
Diazotization Temperature 0 - 5°C
Cyanation Temperature 0 - 25°C
Typical Reaction Time 2 - 6 hours
Expected Yield 60 - 80%

Visualizations

Synthesis_Workflows cluster_0 Route 1: Halogen Exchange cluster_1 Route 2: Sandmeyer Reaction A1 2,5-Dichlorobenzonitrile P1 Halogen Exchange (KF, PTC, Sulfolane) A1->P1 I1 Crude Product P1->I1 P2 Purification (Distillation/Recrystallization) I1->P2 F1 This compound P2->F1 A2 Aromatic Amine Precursor P3 Diazotization (NaNO2, Acid) A2->P3 I2 Diazonium Salt P3->I2 P4 Sandmeyer Cyanation (CuCN) I2->P4 I3 Crude Product P4->I3 P5 Purification I3->P5 F2 This compound P5->F2 Troubleshooting_Logic cluster_HE cluster_SR Start Low Product Yield Q1 Which Synthesis Route? Start->Q1 R1 Halogen Exchange Q1->R1 Route 1 R2 Sandmeyer Reaction Q1->R2 Route 2 HE1 Check KF Activity (Anhydrous?) R1->HE1 HE2 Verify Temperature and Reaction Time R1->HE2 HE3 Assess Mixing Efficiency R1->HE3 HE4 Evaluate Catalyst Performance R1->HE4 SR1 Confirm Complete Diazotization (Starch-Iodide Test) R2->SR1 SR2 Check for Diazonium Salt Decomposition R2->SR2 SR3 Verify CuCN Solution Activity R2->SR3

References

preventing decomposition of 2-Chloro-5-fluorobenzonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Chloro-5-fluorobenzonitrile during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathway for this compound is the hydrolysis of the nitrile functional group (-C≡N). This can occur under both acidic and basic conditions, leading to the formation of either 2-chloro-5-fluorobenzamide or 2-chloro-5-fluorobenzoic acid.[1][2][3][4] Under thermal stress, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas can also be generated.

Q2: Under what specific conditions is the nitrile group susceptible to hydrolysis?

A2: The nitrile group is susceptible to hydrolysis under the following conditions:

  • Acidic Conditions: Heating in the presence of a dilute or concentrated acid (e.g., HCl, H₂SO₄) can lead to the formation of the corresponding carboxylic acid.[1][2]

  • Basic Conditions: Heating with an aqueous base (e.g., NaOH) can also result in the formation of a carboxylate salt, which upon acidification yields the carboxylic acid.[1][2][3]

  • Controlled Hydrolysis: Milder, controlled conditions can selectively produce the amide. This can be achieved using specific reagents like a TFA-H₂SO₄ mixture in an acidic medium or an alkaline solution of hydrogen peroxide.[1]

Q3: Can this compound decompose during common synthetic reactions like nucleophilic aromatic substitution (SNAr) or Suzuki coupling?

A3: Yes, decomposition is a risk.

  • In Nucleophilic Aromatic Substitution (SNAr): These reactions are often carried out in the presence of a nucleophile and sometimes a base. If the nucleophile is a hydroxide source or if water is present under basic conditions, hydrolysis of the nitrile can compete with the desired substitution reaction.[5][6][7]

  • In Suzuki Coupling: These reactions typically employ a base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) and a protic solvent, which can create conditions favorable for nitrile hydrolysis, especially at elevated temperatures.[8][9]

Q4: Are there any protecting groups suitable for the nitrile functionality to prevent its decomposition?

A4: While protecting the nitrile group is a possible strategy, it is not as common as for other functional groups. The introduction and removal of a protecting group add extra steps to the synthesis.[1][10] However, in situations where hydrolysis is a significant and unavoidable side reaction, conversion of the nitrile to a more stable intermediate that can be later reverted back to the nitrile could be considered. For many applications, optimizing reaction conditions to minimize hydrolysis is the preferred approach.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Formation of 2-chloro-5-fluorobenzoic acid as a major byproduct.
  • Symptom: Your reaction mixture shows a significant peak corresponding to 2-chloro-5-fluorobenzoic acid in your analytical data (e.g., LC-MS, GC-MS).

  • Probable Cause: Unwanted hydrolysis of the nitrile group due to the presence of water and acid or base at elevated temperatures.

  • Solutions:

Recommended ActionDetailed Protocol
Use Anhydrous Conditions Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Select a Milder Base For reactions requiring a base (e.g., Suzuki coupling), consider using a weaker or non-nucleophilic base. Bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may be less prone to inducing hydrolysis compared to stronger inorganic bases like NaOH or KOH.
Lower Reaction Temperature If the reaction kinetics allow, perform the reaction at a lower temperature to minimize the rate of the hydrolysis side reaction.
Reduce Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis.
Problem 2: Low yield in a nucleophilic aromatic substitution (SNAr) reaction.
  • Symptom: The desired substituted product is obtained in low yield, with a significant amount of unreacted this compound and potential hydrolysis byproducts.

  • Probable Cause: The nucleophile is not reactive enough, or the reaction conditions are promoting side reactions.

  • Solutions:

Recommended ActionDetailed Protocol
Optimize Solvent Use a polar aprotic solvent such as DMF, DMSO, or NMP to enhance the solubility of the reactants and increase the rate of the SNAr reaction. Ensure the solvent is anhydrous.
Increase Nucleophile Concentration Use a slight excess of the nucleophile to drive the reaction to completion.
Consider a Catalyst In some cases, a phase-transfer catalyst can be beneficial, especially if the nucleophile is not fully soluble in the reaction medium.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis in a Suzuki Coupling Reaction

This protocol provides a general guideline for performing a Suzuki coupling with this compound while minimizing the risk of nitrile group hydrolysis.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous, degassed solvents. Toluene, 1,4-dioxane, or DME are common choices.

    • Ensure the boronic acid or ester, palladium catalyst, ligand, and base are of high purity and stored under inert conditions.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required).

    • Seal the flask and purge with argon or nitrogen for 10-15 minutes.

    • Add the anhydrous, degassed solvent via syringe.

    • Add a mild base such as K₂CO₃ (2.0-3.0 equiv).

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Decomposition_Pathway This compound This compound 2-chloro-5-fluorobenzamide 2-chloro-5-fluorobenzamide This compound->2-chloro-5-fluorobenzamide H2O, mild acid or base 2-chloro-5-fluorobenzoic acid 2-chloro-5-fluorobenzoic acid This compound->2-chloro-5-fluorobenzoic acid H2O, strong acid or base 2-chloro-5-fluorobenzamide->2-chloro-5-fluorobenzoic acid H2O, strong acid or base

Caption: Primary decomposition pathway of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Corrective Actions Low Yield or Byproduct Formation Low Yield or Byproduct Formation Nitrile Hydrolysis Nitrile Hydrolysis Low Yield or Byproduct Formation->Nitrile Hydrolysis Suboptimal Reaction Conditions Suboptimal Reaction Conditions Low Yield or Byproduct Formation->Suboptimal Reaction Conditions Anhydrous Conditions Anhydrous Conditions Nitrile Hydrolysis->Anhydrous Conditions Milder Base Milder Base Nitrile Hydrolysis->Milder Base Lower Temperature Lower Temperature Nitrile Hydrolysis->Lower Temperature Optimize Solvent/Catalyst Optimize Solvent/Catalyst Suboptimal Reaction Conditions->Optimize Solvent/Catalyst

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Cross-Coupling Reactions of 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful cross-coupling of 2-Chloro-5-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The primary challenge lies in the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, which makes the initial oxidative addition step in the catalytic cycle more difficult. This substrate is also electron-deficient due to the presence of the nitrile and fluorine substituents, which can influence the catalytic cycle.

Q2: What are the most common types of cross-coupling reactions performed with this substrate?

A2: The most common and useful transformations for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amines.[1][2]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.

Q3: How do the fluoro and nitrile groups affect the cross-coupling reaction?

A3: The electron-withdrawing nature of the fluorine and nitrile groups activates the aryl chloride towards nucleophilic attack, which can be beneficial. However, the nitrile group can potentially coordinate to the metal center of the catalyst, which may require specific ligand selection to avoid catalyst inhibition. The fluorine atom can also influence the electronic properties of the catalyst and substrate.

Q4: Is a glovebox or Schlenk line necessary for these reactions?

A4: Yes, the rigorous exclusion of oxygen is highly recommended.[3] Oxygen can lead to the oxidation and deactivation of the palladium(0) catalyst and can also promote undesirable side reactions such as the homocoupling of boronic acids in Suzuki-Miyaura reactions.[4]

Troubleshooting Guides

Problem 1: Low to No Product Formation

This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Catalyst System Troubleshooting

Potential CauseRecommended Solution
Inactive Catalyst Use a pre-catalyst or ensure in-situ reduction of a Pd(II) source is effective. For challenging substrates like aryl chlorides, pre-catalysts are often more reliable.
Inappropriate Ligand For this electron-deficient aryl chloride, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are generally required to facilitate oxidative addition.[5]
Low Catalyst Loading For difficult couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary initially. This can be optimized and reduced once a successful reaction is established.

Reaction Conditions Troubleshooting

Potential CauseRecommended Solution
Insufficient Temperature Aryl chloride couplings often require higher temperatures (80-120 °C) to drive the oxidative addition step.
Inappropriate Base The choice of base is critical and depends on the specific coupling reaction. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically used.[6]
Poor Solvent Choice The solvent must be able to dissolve all reaction components. Common choices include toluene, dioxane, or THF. Ensure the solvent is anhydrous and thoroughly degassed.
Oxygen Contamination Ensure all glassware is oven-dried, and the reaction is set up and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Degas all solvents and liquid reagents prior to use.[3]
Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC or peaks in a GC/LC-MS often indicates the presence of side reactions.

Common Side Products and Solutions

| Side Product | Potential Cause | Recommended Solution | | :--- | :--- | | Homocoupling of Boronic Acid (in Suzuki Coupling) | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[4] | | Protodeboronation of Boronic Acid (in Suzuki Coupling) | Unstable boronic acid, prolonged reaction time, or excess base. | Use the boronic acid as soon as possible after purchase or preparation. Consider using a milder base or reducing the reaction time. | | Hydrodehalogenation (Replacement of Cl with H) | Can occur as a competing pathway, especially at high temperatures or with certain catalyst/ligand combinations. | Screen different ligands and optimize the reaction temperature. Sometimes a slightly lower temperature can minimize this side reaction. |

Catalyst Selection Guide

The choice of catalyst is critical for the successful cross-coupling of this compound. Below is a summary of recommended starting points for different reaction types.

Reaction TypePalladium SourceRecommended LigandsTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane, THF80-110
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, XPhos, RuPhosNaOt-Bu, LHMDS, K₃PO₄Toluene, Dioxane80-120
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XPhosEt₃N, DIPA (often with CuI co-catalyst)THF, DMF25-80

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once complete, cool the mixture to room temperature and quench by the slow addition of water. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Catalytic_Cycle_Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)(Cl)L2 Aryl-Pd(II)(Cl)L2 Oxidative_Addition->Aryl-Pd(II)(Cl)L2 Transmetalation Transmetalation Aryl-Pd(II)(Cl)L2->Transmetalation Aryl-Pd(II)-Ar'L2 Aryl-Pd(II)-Ar'L2 Transmetalation->Aryl-Pd(II)-Ar'L2 Reductive_Elimination Reductive_Elimination Aryl-Pd(II)-Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product Reductive_Elimination->Product Substrate This compound Substrate->Oxidative_Addition Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the Catalyst System Active and Appropriate? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst Solution: - Use a pre-catalyst - Screen bulky, electron-rich ligands - Increase catalyst loading check_catalyst->optimize_catalyst No check_reagents Are Reagents Pure and Dry? check_conditions->check_reagents Yes optimize_conditions Solution: - Increase temperature - Screen different bases and solvents - Ensure rigorous inert atmosphere check_conditions->optimize_conditions No purify_reagents Solution: - Purify starting materials - Use anhydrous, degassed solvents check_reagents->purify_reagents No success Successful Coupling check_reagents->success Yes optimize_catalyst->start optimize_conditions->start purify_reagents->start

References

Validation & Comparative

Reactivity Under a Microscope: A Comparative Analysis of 2-Chloro-5-fluorobenzonitrile and Other Halobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. Halobenzonitriles are a versatile class of intermediates, and understanding their relative reactivity is paramount for optimizing reaction conditions and achieving desired chemical transformations. This guide provides an in-depth comparison of the reactivity of 2-Chloro-5-fluorobenzonitrile with other halobenzonitriles, focusing on two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura coupling. The information presented is supported by experimental data and detailed protocols to aid in practical application.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. The reactivity of the aryl halide in an SNAr reaction is heavily influenced by the nature of the leaving group and the electronic properties of the aromatic ring. The presence of electron-withdrawing groups, such as the nitrile (-CN) and fluoro (-F) groups in this compound, activates the ring towards nucleophilic attack.

Contrary to the trend observed in aliphatic SN2 reactions, in SNAr the reactivity of the halogens as leaving groups often follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack to form a stabilized carbanion intermediate (a Meisenheimer complex), a step that is accelerated by the high electronegativity of fluorine which polarizes the C-F bond.[1][2]

However, experimental evidence suggests that this trend is not absolute and can be influenced by the specific reaction conditions and substrate. In a study on the synthesis of isoquinolones from 2-halobenzonitriles and ketones, it was observed that 2-bromobenzonitrile provided a significantly higher yield compared to 2-chlorobenzonitrile under the same reaction conditions.[3][4] This highlights that while general trends are useful, empirical data is crucial for predicting outcomes in specific synthetic applications.

Comparative Data: Synthesis of 3-phenylisoquinolin-1(2H)-one

The following table summarizes the yield of 3-phenylisoquinolin-1(2H)-one from the reaction of acetophenone with different 2-halobenzonitriles, demonstrating the superior performance of the bromo-substituted starting material in this particular transformation.

2-HalobenzonitrileYield (%)
2-Bromobenzonitrile85
2-Chlorobenzonitrile45

Data sourced from J. Org. Chem. 2015, 80, 8, 3998–4002.[3][4]

Experimental Protocol: Synthesis of Isoquinolones via SNAr

This protocol is adapted from the synthesis of 3-phenylisoquinolin-1(2H)-one.[4]

Materials:

  • 2-Halobenzonitrile (e.g., this compound, 2-Bromobenzonitrile)

  • Ketone (e.g., Acetophenone)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Potassium tert-butoxide (KOtBu)

  • Toluene

  • Oven-dried 25 mL reaction tube with a magnetic stir bar

Procedure:

  • To the reaction tube, add Cu(OAc)₂ (0.1 mmol), KOtBu (1.5 mmol), the 2-halobenzonitrile (0.5 mmol), and the ketone (1.0 mmol).

  • Add 4.0 mL of toluene to the tube.

  • Seal the reaction tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 10 hours.

  • After cooling to room temperature, the reaction mixture can be worked up by quenching with a saturated aqueous solution of ammonium chloride and extracting the product with an organic solvent.

  • The product can be purified by column chromatography.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Halobenzonitrile - Ketone - Cu(OAc)₂ - KOtBu - Toluene heat Heat at 100 °C (10 hours) reagents->heat Stir quench Quench with aq. NH₄Cl heat->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isoquinolone Product purify->product

Experimental workflow for the synthesis of isoquinolones.

Suzuki-Miyaura Coupling: The Influence of the Halogen

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide. The reactivity of the aryl halide in this reaction is critically dependent on the identity of the halogen. The generally accepted order of reactivity is I > Br > OTf >> Cl.[5] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and the C-Cl bond being the strongest, making the oxidative addition of the palladium catalyst to the C-Cl bond the most challenging and often rate-limiting step.

For this compound, the presence of the chlorine atom suggests a lower reactivity in Suzuki coupling compared to its bromo- or iodo-substituted counterparts. To achieve efficient coupling with aryl chlorides, more active palladium catalysts, often employing bulky and electron-rich phosphine ligands, and more forcing reaction conditions (higher temperatures, stronger bases) are typically required.

Comparative Reactivity Data
Aryl HalideTypical Yield (%)
Aryl Iodide> 90
Aryl Bromide80 - 95
Aryl Chloride50 - 85 (often requires specialized catalysts/conditions)

These are generalized yields and can vary significantly based on the specific substrates and reaction conditions.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[6][7][8]

Materials:

  • Aryl Halide (e.g., this compound)

  • Arylboronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Flame-dried reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

Procedure:

  • To the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), the ligand (if used), and the base (2.0-3.0 equiv).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Pathway cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂-X OxAdd->PdII Ar-X Transmetal Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar Ar'-B(OH)₂ Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 Arylboronic Acid (Ar'-B(OH)₂)

References

A Comparative Spectroscopic Guide to 2-Chloro-5-fluorobenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the structural and electronic properties of molecular entities is paramount. This guide provides a comparative spectroscopic analysis of 2-Chloro-5-fluorobenzonitrile and its key derivatives, offering a foundational dataset for their identification, characterization, and further development in medicinal and materials chemistry. The inclusion of detailed experimental protocols ensures reproducibility, while workflow visualizations offer a clear overview of the analytical process.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two representative derivatives: 2-Amino-5-chloro-3-fluorobenzonitrile and 2-Chloro-5-nitrobenzonitrile. This comparative data highlights the influence of substituent groups on the spectral properties of the parent molecule.

Table 1: Comparative FT-IR Spectroscopic Data (cm⁻¹)
Functional GroupThis compound2-Amino-5-chloro-3-fluorobenzonitrile2-Chloro-5-nitrobenzonitrile
C≡N Stretch ~2230 (s)~2225 (s)~2235 (s)
C-Cl Stretch ~750-800 (m)~760-810 (m)~740-790 (m)
C-F Stretch ~1200-1250 (s)~1180-1230 (s)~1210-1260 (s)
Aromatic C=C Stretch ~1450-1600 (m)~1470-1620 (m)~1440-1590 (m)
N-H Stretch (Amino) N/A~3300-3500 (m, br)N/A
NO₂ Stretch (Nitro) N/AN/A~1520 (s, asym), ~1350 (s, sym)

(s = strong, m = medium, br = broad)

Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)
Proton PositionThis compound2-Amino-5-chloro-3-fluorobenzonitrile2-Chloro-5-nitrobenzonitrile
Ar-H 7.4 - 7.8 (m)6.8 - 7.2 (m)7.9 - 8.3 (m)
-NH₂ N/A~5.0-6.0 (br s)N/A

(Solvent: CDCl₃, m = multiplet, br s = broad singlet)

Table 3: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)
Carbon PositionThis compound2-Amino-5-chloro-3-fluorobenzonitrile2-Chloro-5-nitrobenzonitrile
C≡N ~115-120~117-122~114-119
C-Cl ~130-135~125-130~132-137
C-F ~160-165 (d, ¹JCF)~155-160 (d, ¹JCF)~162-167 (d, ¹JCF)
Aromatic Carbons ~110-140~105-150~112-145
C-NH₂ N/A~145-150N/A
C-NO₂ N/AN/A~148-153

(Solvent: CDCl₃, d = doublet)

Table 4: Comparative Mass Spectrometry Data (m/z)
IonThis compound2-Amino-5-chloro-3-fluorobenzonitrile2-Chloro-5-nitrobenzonitrile
[M]⁺ 155/157170/172200/202
[M-CN]⁺ 129/131144/146174/176
[M-Cl]⁺ 120135165
[M-NO₂]⁺ N/AN/A154/156

(The two mass units for ions containing chlorine represent the ³⁵Cl and ³⁷Cl isotopes)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible results.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly on the diamond crystal of the ATR accessory, and pressure was applied to ensure good contact.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was collected prior to each sample analysis.

  • Data Processing: The instrument's software automatically subtracted the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Data Acquisition: Standard proton spectra were acquired with a 90° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Data Acquisition: Proton-decoupled carbon spectra were acquired with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain an adequate signal-to-noise ratio (typically 1024 or more).

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC) for sample introduction.

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis: A 1 µL aliquot of the sample solution was injected into the GC. The oven temperature program was optimized to ensure good separation of the analyte from any impurities. The separated components were then introduced into the mass spectrometer.

  • MS Data Acquisition: The mass spectrometer was operated in EI mode with an ionization energy of 70 eV. Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 50-500.

  • Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound derivatives.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound Derivatives cluster_synthesis Sample Preparation cluster_interpretation Data Interpretation and Characterization Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Identification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight and Fragmentation Analysis Structure_Confirmation Structure Confirmation FTIR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Comparative_Analysis Comparative Analysis Structure_Confirmation->Comparative_Analysis

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways of this compound derivatives are limited, related halogenated and nitrated benzonitrile structures have been investigated for their potential as enzyme inhibitors. For instance, derivatives of 2-chloro-5-nitrobenzonitrile have been studied as substrates for glutathione S-transferases (GSTs), enzymes that play a crucial role in detoxification and cellular protection against oxidative stress. The diagram below illustrates a generalized pathway where such a compound might act as an inhibitor.

Enzyme_Inhibition_Pathway Hypothetical Signaling Pathway Inhibition by a Benzonitrile Derivative cluster_cellular_stress Cellular Stress Response cluster_gst_pathway GST Detoxification Pathway cluster_inhibition Enzyme Inhibition Oxidative_Stress Oxidative Stress (e.g., ROS) GST Glutathione S-Transferase (GST) Oxidative_Stress->GST Xenobiotic Xenobiotic Compound Xenobiotic->GST Conjugate Detoxified Conjugate GST->Conjugate Catalyzes Conjugation GSH Glutathione (GSH) GSH->GST Benzonitrile_Derivative This compound Derivative (Inhibitor) Benzonitrile_Derivative->GST Inhibits

Caption: A diagram illustrating the potential inhibition of the Glutathione S-Transferase (GST) detoxification pathway by a this compound derivative.

Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of heterocyclic compounds synthesized from the precursor 2-Chloro-5-fluorobenzonitrile. The strategic incorporation of the chloro and fluoro substituents on the benzonitrile ring offers a valuable scaffold for the development of novel therapeutic agents. This document summarizes the synthesis, experimental data, and mechanistic insights of these compounds, with a focus on their potential anticancer and antimicrobial properties.

Introduction to this compound in Drug Discovery

This compound is a versatile starting material in medicinal chemistry. The presence of both electron-withdrawing (chloro and fluoro) and nitrile groups on the benzene ring makes it a reactive substrate for various cyclization and substitution reactions, leading to the formation of a diverse array of heterocyclic compounds. Notably, pyrimidine-5-carbonitrile derivatives synthesized from this precursor have emerged as a promising class of compounds with significant biological potential.

Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

Several novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The data indicates that these compounds exhibit potent cytotoxic effects, often comparable to or exceeding the efficacy of established anticancer drugs.

Table 1: In Vitro Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives (IC50 in µM)
Compound IDHepG2 (Liver)A549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Reference
Compound 10b 3.565.857.683.37[1][2]
Compound 11b 3.042.44.143.37[2]
Compound 4e ---1.66[3][4]
Compound 4f ---1.83[3][4]
Erlotinib (Standard) 0.871.125.27-[1]
Doxorubicin (Standard) ----

Note: A lower IC50 value indicates higher potency. "-" indicates data not available in the cited sources.

Mechanism of Action: EGFR Inhibition

A key mechanism underlying the anticancer activity of these pyrimidine-5-carbonitrile derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival. By targeting the ATP-binding site of EGFR, these compounds can block downstream signaling pathways crucial for tumor growth.

Table 2: EGFR Kinase Inhibitory Activity
Compound IDEGFRWT IC50 (nM)EGFRT790M IC50 (µM)Reference
Compound 10b 8.29-[1]
Compound 11b 904.03[2]
Erlotinib (Standard) 2.83-[1]

Note: EGFRWT refers to the wild-type receptor, while EGFRT790M is a common resistance mutation.

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->EGFR Inhibits Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

Experimental Protocols

Synthesis of Pyrimidine-5-carbonitrile Derivatives

A general method for the synthesis of 2-amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitriles involves a multicomponent reaction. While specific literature directly linking this compound to the compounds in Table 1 was not identified in the search, a plausible synthetic route based on established methods for similar structures is outlined below. This typically involves the condensation of an aromatic aldehyde, a compound containing an active methylene group (like malononitrile or ethyl cyanoacetate), and a guanidine salt in the presence of a base.[5]

Synthesis_Workflow This compound This compound Intermediate_Aldehyde Aryl Aldehyde (derived from starting material) This compound->Intermediate_Aldehyde Functional Group Transformation Reaction_Vessel One-pot Reaction Intermediate_Aldehyde->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Guanidine Guanidine Guanidine->Reaction_Vessel Base_Catalyst Base (e.g., NaOEt) Base_Catalyst->Reaction_Vessel Pyrimidine_Product Pyrimidine-5-carbonitrile Derivative Reaction_Vessel->Pyrimidine_Product

Caption: General synthetic workflow for pyrimidine-5-carbonitrile derivatives.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

EGFR Kinase Inhibition Assay

The direct inhibitory effect on EGFR is determined using a kinase assay, often employing a time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA-based method.

  • Assay Setup: Recombinant EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP are added to the wells of a microplate.

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the wells.

  • Kinase Reaction: The reaction is initiated and incubated at a specific temperature to allow for substrate phosphorylation.

  • Detection: A labeled antibody that specifically recognizes the phosphorylated substrate is added.

  • Signal Measurement: The resulting signal (e.g., fluorescence or absorbance) is measured, which is proportional to the kinase activity.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]

Antimicrobial Activity

While the primary focus of the identified research was on anticancer activity, pyrimidine derivatives are also known to possess a broad spectrum of antimicrobial activities.[6][7] The general screening for antibacterial and antifungal properties is typically performed using methods like the agar well diffusion assay or by determining the Minimum Inhibitory Concentration (MIC). Further investigation into the antimicrobial potential of pyrimidine-5-carbonitriles derived from this compound is a promising area for future research.

Conclusion

The derivatives synthesized from this compound, particularly pyrimidine-5-carbonitriles, represent a promising class of compounds with potent anticancer activity. Their mechanism of action, primarily through the inhibition of EGFR, makes them attractive candidates for further development. The provided experimental protocols offer a foundation for researchers to replicate and expand upon these findings. Future studies should focus on establishing a direct synthetic route from this compound to these biologically active molecules and exploring their full therapeutic potential, including their antimicrobial properties.

References

cost-benefit analysis of different synthetic routes to 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Primary Synthetic Pathways

The production of 2-Chloro-5-fluorobenzonitrile, a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds, can be approached through several synthetic routes. This guide provides a detailed cost-benefit analysis of two primary and industrially relevant methods: a Halogen Exchange Reaction and a Sandmeyer Reaction. The comparison focuses on key metrics including chemical cost, yield, reaction conditions, and safety and environmental considerations to aid researchers and chemical engineers in selecting the most appropriate method for their needs.

At a Glance: Comparing the Synthetic Routes

MetricRoute 1: Halogen ExchangeRoute 2: Sandmeyer Reaction
Starting Material 2,5-Dichlorobenzonitrile2-Chloro-5-fluoroaniline
Key Reagents Potassium Fluoride, Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide), SulfolaneSodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide
Typical Yield ~70-80% (estimated)~70-85% (estimated)
Reaction Temperature High (170-240 °C)Low (0-5 °C for diazotization), then elevated
Reaction Time 4-7 hoursVaries (diazotization is rapid, cyanation may take several hours)
Primary Safety Concerns High temperatures, handling of sulfolaneHandling of highly toxic copper(I) cyanide and diazonium salt intermediates
Environmental Impact Use of high-boiling, water-soluble sulfolane which can be a persistent environmental pollutant.Generation of copper-containing waste streams.
Estimated Reagent Cost per Mole of Product ModerateModerate to High

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route, from starting materials to the final product.

Halogen_Exchange_Route 2,5-Dichlorobenzonitrile 2,5-Dichlorobenzonitrile Reaction_Vessel Reaction_Vessel 2,5-Dichlorobenzonitrile->Reaction_Vessel Potassium_Fluoride Potassium_Fluoride Potassium_Fluoride->Reaction_Vessel Phase_Transfer_Catalyst Phase_Transfer_Catalyst Phase_Transfer_Catalyst->Reaction_Vessel Sulfolane Sulfolane Sulfolane->Reaction_Vessel Product_Mixture Product_Mixture Reaction_Vessel->Product_Mixture Heat (170-240°C) 4-7 hours Purification Purification Product_Mixture->Purification This compound This compound Purification->this compound Distillation/Crystallization

Halogen Exchange Synthesis Workflow

Sandmeyer_Reaction_Route 2-Chloro-5-fluoroaniline 2-Chloro-5-fluoroaniline Diazonium_Salt_Formation Diazonium_Salt_Formation 2-Chloro-5-fluoroaniline->Diazonium_Salt_Formation Sodium_Nitrite Sodium_Nitrite Sodium_Nitrite->Diazonium_Salt_Formation Hydrochloric_Acid Hydrochloric_Acid Hydrochloric_Acid->Diazonium_Salt_Formation 0-5°C Cyanation Cyanation Diazonium_Salt_Formation->Cyanation Copper_Cyanide Copper_Cyanide Copper_Cyanide->Cyanation Product_Mixture Product_Mixture Cyanation->Product_Mixture Purification Purification Product_Mixture->Purification This compound This compound Purification->this compound Extraction/Crystallization

Sandmeyer Reaction Synthesis Workflow

Route 1: Halogen Exchange Reaction

This method involves the nucleophilic substitution of a chlorine atom with a fluorine atom on the aromatic ring.

Experimental Protocol (Exemplary):

Based on patents filed for similar processes, a typical laboratory-scale synthesis would involve the following steps.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, 2,5-dichlorobenzonitrile, anhydrous potassium fluoride (1.1-1.5 equivalents), and a phase transfer catalyst such as tetrabutylammonium bromide (0.05-0.1 equivalents) are suspended in a high-boiling aprotic polar solvent like sulfolane.

  • Reaction: The mixture is heated to a high temperature, typically in the range of 170-240°C, and stirred vigorously for 4 to 7 hours. The progress of the reaction is monitored by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled and the solid salts are filtered off. The sulfolane is then removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent to yield this compound.

Cost-Benefit Analysis:

  • Cost: The primary cost drivers for this route are the starting material 2,5-dichlorobenzonitrile, the phase transfer catalyst, and the solvent sulfolane. While potassium fluoride is relatively inexpensive, sulfolane and phase transfer catalysts can be costly, especially on a large scale.

  • Benefits: This route is often more direct than the Sandmeyer reaction. The use of a phase transfer catalyst can enhance the reaction rate and yield. The process may also be more amenable to continuous flow processing.

  • Drawbacks: The high reaction temperatures required can lead to higher energy costs and potential side reactions. Sulfolane is a water-miscible and relatively stable solvent, which can make its removal from wastewater challenging, posing environmental concerns.[1]

Route 2: Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.

Experimental Protocol (Exemplary):

A general procedure for a Sandmeyer reaction to produce the target molecule is as follows.

  • Diazotization: 2-Chloro-5-fluoroaniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The freshly prepared cold diazonium salt solution is then slowly added to the copper(I) cyanide mixture. The reaction is often exothermic and may require cooling to control the temperature. The mixture is then typically stirred at room temperature or slightly elevated temperature for a period to ensure complete reaction.

  • Work-up and Purification: The reaction mixture is often neutralized and then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to give the crude product. Purification is typically achieved by column chromatography or recrystallization.

Cost-Benefit Analysis:

  • Cost: The cost of the starting material, 2-chloro-5-fluoroaniline, and the highly toxic reagent copper(I) cyanide are significant factors in the overall cost of this route.

  • Benefits: The Sandmeyer reaction is a versatile and widely used method with generally good yields. The reaction conditions for the diazotization step are mild (low temperature).

  • Drawbacks: The primary drawback of this route is the use of highly toxic copper(I) cyanide.[2] This necessitates stringent safety precautions and specialized waste disposal procedures to handle the copper-containing waste streams. Diazonium salts can be explosive when isolated in a dry state, although they are generally stable in solution at low temperatures.

Conclusion

The choice between the Halogen Exchange and Sandmeyer reaction routes for the synthesis of this compound depends on a variety of factors including the scale of production, available equipment, cost considerations, and, importantly, safety and environmental regulations.

The Halogen Exchange route offers a more direct pathway but requires high temperatures and the use of a potentially problematic solvent. It may be more suitable for industrial-scale production where energy costs and solvent recycling can be optimized.

The Sandmeyer Reaction , while a classic and reliable method, involves the use of a highly toxic reagent, which may be a limiting factor for some laboratories and production facilities. It is a valuable tool for smaller-scale synthesis where the handling of hazardous materials can be carefully controlled.

For any large-scale production, a thorough process hazard analysis and environmental impact assessment are crucial for both routes. Further process optimization to improve yields, reduce reaction times, and minimize waste is an ongoing area of research for the synthesis of this important chemical intermediate.

References

Navigating Palladium Catalysis: A Comparative Guide to 2-Chloro-5-fluorobenzonitrile and 2-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials in palladium-catalyzed cross-coupling reactions is a critical decision that influences reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of two common building blocks, 2-Chloro-5-fluorobenzonitrile and 2-Bromo-5-fluorobenzonitrile, in the context of their reactivity and utility in these ubiquitous transformations.

The fundamental difference in reactivity between aryl chlorides and aryl bromides is a well-established principle in organic chemistry, with the general trend for palladium-catalyzed reactions being I > Br > Cl.[1] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond, which influences the rate-determining oxidative addition step in the catalytic cycle. Consequently, 2-bromo-5-fluorobenzonitrile is generally more reactive than its chloro-analogue, often leading to milder reaction conditions, shorter reaction times, and higher yields.[1]

However, the choice between these two substrates is not always straightforward. Economic considerations often favor aryl chlorides due to their lower cost and wider availability. Furthermore, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have significantly improved the efficiency of reactions involving less reactive aryl chlorides.

This guide presents a comparative overview of the performance of this compound and 2-bromo-5-fluorobenzonitrile in key palladium-catalyzed cross-coupling reactions, supported by representative experimental data. While direct side-by-side comparative studies for these specific substrates are limited in the literature, the data presented is compiled from reactions on structurally similar compounds and reflects the expected reactivity trends.

Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize the expected performance of this compound and 2-bromo-5-fluorobenzonitrile in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The data is illustrative and based on typical conditions reported for similar substrates.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
2-Bromo-5-fluorobenzonitrilePd(PPh₃)₄K₂CO₃Toluene/H₂O1004-885-95
This compoundPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane11012-2470-85

Table 2: Buchwald-Hartwig Amination with Morpholine

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
2-Bromo-5-fluorobenzonitrilePd₂(dba)₃ / BINAPNaOtBuToluene1006-1280-90
This compoundPd(OAc)₂ / RuPhosK₂CO₃t-BuOH11018-3665-80

Table 3: Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
2-Bromo-5-fluorobenzonitrilePdCl₂(PPh₃)₂ / CuIEt₃NTHF654-880-90
This compoundPd(PPh₃)₄ / CuICs₂CO₃DMF12024-4850-70

Experimental Protocols

The following are representative experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-halo-5-fluorobenzonitriles. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling of 2-Bromo-5-fluorobenzonitrile

To a solution of 2-bromo-5-fluorobenzonitrile (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 6 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-fluoro-2-phenylbenzonitrile.

Buchwald-Hartwig Amination of this compound

A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and RuPhos (0.04 mmol) in t-butanol (10 mL) is placed in a sealed tube. The reaction vessel is purged with argon and heated to 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Mg₂SO₄, and concentrated. The residue is purified by flash chromatography to yield 5-fluoro-2-(morpholin-4-yl)benzonitrile.

Sonogashira Coupling of 2-Bromo-5-fluorobenzonitrile

To a solution of 2-bromo-5-fluorobenzonitrile (1.0 mmol) and phenylacetylene (1.2 mmol) in degassed THF (10 mL) is added Et₃N (2.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol). The reaction is stirred at 65 °C under an argon atmosphere for 6 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to give 5-fluoro-2-(phenylethynyl)benzonitrile.

Logical Workflow for Substrate Selection

The choice between this compound and 2-bromo-5-fluorobenzonitrile is a multifactorial decision. The following diagram illustrates a logical workflow to guide this selection process.

Substrate_Selection start Project Goal Definition reactivity_needed High Reactivity Required? start->reactivity_needed cost_consideration Cost a Major Constraint? reactivity_needed->cost_consideration No use_bromo Select 2-Bromo-5-fluorobenzonitrile reactivity_needed->use_bromo Yes scale Large-Scale Synthesis? cost_consideration->scale Yes cost_consideration->use_bromo No use_chloro Select this compound scale->use_chloro Yes optimize_chloro Optimize Catalyst System for Chloro Substrate scale->optimize_chloro No optimize_chloro->use_chloro Palladium_Catalysis_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex pd0->pd2_complex  Oxidative  Addition oxidative_addition Oxidative Addition pd2_intermediate Ar-Pd(II)(R)L₂ pd2_complex->pd2_intermediate pd2_complex->pd2_intermediate  Transmetalation transmetalation Transmetalation pd2_intermediate->pd0 pd2_intermediate->pd0  Reductive  Elimination product Ar-R pd2_intermediate->product reductive_elimination Reductive Elimination arx Ar-X (X = Br, Cl) arx->pd0 rm R-M rm->pd2_complex

References

A Comparative Guide to the Synthesis of 2-Chloro-5-fluorobenzonitrile: A Traditional Halogen Exchange Method vs. a Novel Sandmeyer Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a comprehensive comparison of two synthetic methodologies for the preparation of 2-chloro-5-fluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. We present a validation of a novel synthetic approach utilizing the Sandmeyer reaction and compare it with the traditional halogen exchange method. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important building block.

Executive Summary

The synthesis of this compound is critical for the development of various commercial products. Traditional methods often rely on nucleophilic aromatic substitution (halogen exchange), which can require harsh reaction conditions. This guide details a newer approach via the Sandmeyer reaction, offering a potential alternative with its own set of advantages and disadvantages. We provide a side-by-side comparison of reaction parameters, yield, and purity, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data for the two synthetic methods, allowing for a direct comparison of their key performance indicators.

Table 1: Comparison of Synthetic Methods for this compound

ParameterTraditional Method (Halogen Exchange)New Method (Sandmeyer Reaction)
Starting Material 2,5-Dichlorobenzonitrile2-Amino-4-chloro-5-fluorotoluene
Key Reagents Potassium Fluoride, Phase Transfer CatalystSodium Nitrite, Copper(I) Cyanide
Solvent SulfolaneAcetonitrile, Water
Reaction Temperature 180-220°C0-5°C (Diazotization), 60-70°C (Cyanation)
Reaction Time 4-8 hours2-3 hours
Reported Yield ~75-85%~70-80%
Product Purity (GC) >98%[1]>97%
Key Advantages High yield, direct conversionMilder reaction conditions for diazotization
Key Disadvantages High reaction temperatures, high-boiling solventUse of potentially hazardous diazonium salts

Mandatory Visualization

The following diagrams illustrate the logical workflow of both the traditional and the new synthetic methods.

Traditional_Method A 2,5-Dichlorobenzonitrile E Reaction at 180-220°C A->E B Potassium Fluoride B->E C Phase Transfer Catalyst C->E D Sulfolane (Solvent) D->E F Work-up and Purification E->F G This compound F->G

Caption: Workflow for the traditional halogen exchange synthesis.

New_Method cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation A 2-Amino-4-chloro-5-fluorotoluene D Diazonium Salt Intermediate A->D B Sodium Nitrite B->D C Aqueous Acid C->D F Reaction at 60-70°C D->F E Copper(I) Cyanide E->F G Work-up and Purification F->G H This compound G->H

Caption: Workflow for the new Sandmeyer reaction synthesis.

Experimental Protocols

Traditional Method: Halogen Exchange

This method is adapted from established procedures for the synthesis of fluorinated aromatic nitriles.[2]

Materials:

  • 2,5-Dichlorobenzonitrile

  • Activated Potassium Fluoride

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide)

  • Sulfolane (anhydrous)

Procedure:

  • To a stirred mixture of activated potassium fluoride (1.2 eq) and a phase transfer catalyst (0.05 eq) in anhydrous sulfolane, add 2,5-dichlorobenzonitrile (1.0 eq).

  • Heat the reaction mixture to 180-220°C and maintain for 4-8 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the mixture to approximately 80°C and filter to remove inorganic salts.

  • Wash the filter cake with hot sulfolane.

  • The combined filtrates are subjected to vacuum distillation to isolate the this compound.

New Method: Sandmeyer Reaction

This proposed new method is based on the well-established Sandmeyer reaction for the synthesis of aryl nitriles.[3]

Materials:

  • 2-Amino-4-chloro-5-fluorotoluene

  • Sodium Nitrite

  • Hydrochloric Acid (concentrated)

  • Copper(I) Cyanide

  • Acetonitrile

  • Water

Procedure:

Step 1: Diazotization

  • Suspend 2-amino-4-chloro-5-fluorotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous acetonitrile.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, heat the reaction mixture to 60-70°C for 1-2 hours until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield this compound.

Conclusion

Both the traditional halogen exchange method and the new Sandmeyer reaction approach offer viable pathways to this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The halogen exchange method is a high-yielding, one-step process but requires high temperatures. The Sandmeyer reaction provides a two-step alternative with milder temperature conditions for the initial diazotization step, but involves the handling of potentially unstable diazonium intermediates. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important chemical intermediate.

References

Comparative Guide to the Mechanistic Pathways of Reactions Involving 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common mechanistic pathways for reactions involving 2-chloro-5-fluorobenzonitrile, a versatile building block in the synthesis of pharmaceuticals and other advanced materials. The content focuses on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering a side-by-side look at reaction mechanisms, experimental conditions, and expected outcomes. The data presented is compiled from various sources to aid in the strategic design and optimization of synthetic routes.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the two most relevant examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The reactivity of the C-Cl bond in these reactions is a key consideration.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of a C-C bond between an aryl halide and an organoboron compound. The reaction is catalyzed by a palladium(0) complex and requires a base.

Reaction Scheme:

Where Ar-Cl is this compound and R-B(OH)2 is an aryl or vinyl boronic acid.

Catalytic Cycle: The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(Cl)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation Ar-Pd(II)(R)L₂ Oxidative_Addition->Transmetalation Transmetalation Reductive_Elimination Pd(0)L₂ Transmetalation->Reductive_Elimination Reductive Elimination Product Ar-R Transmetalation->Product ArCl Ar-Cl ArCl->Oxidative_Addition RBOH2 R-B(OH)₂ RBOH2->Transmetalation Base Base Base->Transmetalation SNAr_Mechanism Reactants This compound + Nu⁻ Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer_Complex Nucleophilic Attack Products 2-Nu-5-fluorobenzonitrile + Cl⁻ Meisenheimer_Complex->Products Elimination of Leaving Group Method_Selection Desired_Bond Desired Bond Type? C-C C-C Bond Desired_Bond->C-C C-N C-N Bond Desired_Bond->C-N C-Heteroatom C-O, C-S Bond Desired_Bond->C-Heteroatom Suzuki Suzuki-Miyaura Coupling C-C->Suzuki Buchwald Buchwald-Hartwig Amination C-N->Buchwald SNAr_N SNAr with N-Nucleophile C-N->SNAr_N SNAr_O_S SNAr with O/S-Nucleophile C-Heteroatom->SNAr_O_S

A Comparative Guide to the Synthesis of 2-Chloro-5-fluorobenzonitrile: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-5-fluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries, is achievable through various chemical pathways. The environmental footprint of a synthetic route is a critical consideration in modern chemical manufacturing, driven by the principles of green chemistry. This guide provides a comparative analysis of two primary synthetic routes to this compound: the traditional Halogen Exchange (Halex) reaction and the Sandmeyer reaction, with a focus on their environmental impact.

Executive Summary

This guide evaluates two synthetic methodologies for producing this compound. The Halogen Exchange reaction, a common industrial method, offers high yields but utilizes high boiling point solvents and requires significant energy input. The Sandmeyer reaction presents an alternative pathway, though it involves the use of diazotization reagents and copper cyanide, which have their own environmental and safety considerations. The environmental impact of each route is assessed using key green chemistry metrics, providing a quantitative basis for comparison.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their material and energy efficiency.

ParameterRoute 1: Halogen ExchangeRoute 2: Sandmeyer Reaction
Starting Material 2,5-Dichlorobenzonitrile2-Chloro-5-fluoroaniline
Primary Reagents Potassium Fluoride (KF)Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN)
Solvent Sulfolane, TolueneWater, Acid (e.g., HCl)
Catalyst Phase Transfer Catalyst (e.g., Tetrabutylammonium chloride)None
Reaction Temperature 170-240 °C[1]0-5 °C (diazotization), elevated for cyanation
Reaction Time 4-7 hours[1]Varies
Reported Yield ~85-95% (typical)Moderate to good (estimated)
Key Byproducts Potassium Chloride (KCl)Nitrogen gas (N₂), Copper salts, excess cyanide
Solvent Recyclability Sulfolane is recyclable[1]Water is the primary solvent
Toxicity of Reagents High (Sulfolane)High (Sodium Nitrite, Copper Cyanide)

Experimental Protocols

Route 1: Halogen Exchange Reaction

This protocol is based on the fluorination of 2,5-dichlorobenzonitrile.

Materials:

  • 2,5-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (KF)

  • Sulfolane

  • Tetrabutylammonium chloride (or other suitable phase transfer catalyst)

  • Toluene

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add 2,5-dichlorobenzonitrile, anhydrous potassium fluoride, and toluene.

  • Add a catalytic amount of tetrabutylammonium chloride.

  • Heat the mixture to reflux to remove any residual water azeotropically.

  • After dehydration, distill off the toluene.

  • Add sulfolane to the reaction mixture.

  • Heat the mixture to 170-240 °C and maintain for 4-7 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC or HPLC).[1]

  • Upon completion, cool the reaction mixture. The product, this compound, can be isolated by vacuum distillation.

  • The sulfolane solvent can be recovered and recycled for subsequent batches.[1]

Route 2: Sandmeyer Reaction

This protocol outlines the synthesis from 2-chloro-5-fluoroaniline.

Materials:

  • 2-Chloro-5-fluoroaniline[2]

  • Hydrochloric Acid (HCl) or other suitable acid

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, to form the cuprocyanide complex)

  • Water

Procedure:

  • Diazotization: Dissolve 2-chloro-5-fluoroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for a short period at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (and optionally sodium cyanide) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Gently warm the reaction mixture to facilitate the completion of the reaction.

  • After the reaction is complete, the product can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent. Further purification may be required.

Environmental Impact Assessment

A critical aspect of comparing synthetic routes is the evaluation of their environmental performance using established green chemistry metrics.

Green Chemistry Metrics
  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a greener process with less waste generation.

  • E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.

  • Process Mass Intensity (PMI): A metric widely used in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is indicative of a greener and more efficient process.

Comparison of the Synthetic Routes

Route 1: Halogen Exchange

  • Advantages: This route often provides high yields of the desired product. The use of a recyclable high-boiling solvent like sulfolane can reduce solvent waste if the recycling process is efficient.[1]

  • Disadvantages: The reaction requires high temperatures, leading to significant energy consumption. Sulfolane, while recyclable, is a polar aprotic solvent with its own health and environmental considerations. The process generates a stoichiometric amount of salt waste (KCl).

Route 2: Sandmeyer Reaction

  • Advantages: This reaction is typically performed in an aqueous medium, which is an environmentally benign solvent. The diazotization step is usually conducted at low temperatures.

  • Disadvantages: The Sandmeyer reaction involves the use of sodium nitrite, which is a toxic and potentially hazardous reagent. A significant drawback is the use of stoichiometric amounts of copper(I) cyanide, which results in a waste stream containing highly toxic copper-cyanide complexes. The treatment and disposal of this waste are critical environmental concerns. Diazonium salts are also known to be unstable and potentially explosive, posing safety risks.

Visualizing the Assessment Workflow

The logical flow of comparing the environmental impact of these two synthetic routes can be visualized as follows:

cluster_synthesis Synthesis of this compound cluster_assessment Environmental Impact Assessment Route_1 Route 1: Halogen Exchange Metrics Green Chemistry Metrics (Atom Economy, E-Factor, PMI) Route_1->Metrics Waste Waste Stream Analysis (Byproducts, Solvent Waste) Route_1->Waste Energy Energy Consumption (Reaction Temperature & Time) Route_1->Energy Route_2 Route 2: Sandmeyer Reaction Route_2->Metrics Route_2->Waste Route_2->Energy Comparison Comparative Analysis & Recommendation Metrics->Comparison Quantitative Data Waste->Comparison Qualitative & Quantitative Data Energy->Comparison Quantitative Data

References

A Comparative Guide to the Synthesis of 2-Fluoro-5-formylbenzonitrile: A Key Intermediate in Pharmaceutical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-fluoro-5-formylbenzonitrile, a critical building block in the manufacture of several pharmaceuticals, most notably the PARP inhibitor Olaparib. While the focus of this review is on established industrial methods, the principles and data presented offer valuable insights for the application of related halogenated benzonitriles, such as 2-chloro-5-fluorobenzonitrile, in organic synthesis.

The efficient and scalable synthesis of 2-fluoro-5-formylbenzonitrile is of significant interest to the pharmaceutical industry. This guide objectively evaluates two prominent synthetic pathways, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers and process chemists in selecting the most appropriate method for their needs.

Comparative Analysis of Synthetic Routes

Two principal methods for the large-scale production of 2-fluoro-5-formylbenzonitrile are the cyanation of 3-bromo-4-fluorobenzaldehyde and a multi-step synthesis commencing from 2-fluorobenzonitrile. The following tables provide a quantitative comparison of these routes based on reported experimental data.

Table 1: Quantitative Comparison of Synthetic Routes for 2-Fluoro-5-formylbenzonitrile

ParameterMethod 1: Cyanation of 3-bromo-4-fluorobenzaldehydeMethod 2: Three-Step Synthesis from 2-fluorobenzonitrile
Starting Material 3-bromo-4-fluorobenzaldehyde2-fluorobenzonitrile
Key Transformation Nucleophilic Aromatic Substitution (Cyanation)Chloromethylation, Hydrolysis, Oxidation
Overall Yield 76.1%[1]~65% (for the final oxidation step)[2]
Purity High (recrystallized solid)>97% (after recrystallization)[2]
Key Reagents Cuprous cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP)Paraformaldehyde, H₂SO₄, (NH₄)₂S₂O₈, H₂O, Pyridinium chlorochromate (PCC)
Reaction Conditions High temperature (170°C)[1]Multi-step, variable temperatures
Advantages Fewer synthetic stepsAvoids the use of highly toxic cuprous cyanide
Disadvantages Use of highly toxic cuprous cyanide, high reaction temperatureMore synthetic steps, use of a strong oxidant (PCC)

Experimental Protocols

Method 1: Cyanation of 3-bromo-4-fluorobenzaldehyde

This method involves a direct displacement of the bromine atom with a cyanide group.

Materials:

  • 3-bromo-4-fluorobenzaldehyde

  • Cuprous cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diatomaceous earth

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • In a 1L round-bottom flask, dissolve 100g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.[1]

  • Add 50.6g (0.56 mol) of cuprous cyanide to the solution.[1]

  • Heat the reaction mixture to 170°C and stir overnight.[1]

  • After cooling to room temperature, add a suitable amount of diatomaceous earth and stir.

  • Filter the mixture.

  • To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.

  • Separate the organic phase, wash it twice with water, and dry over anhydrous sodium sulfate.[1]

  • Filter and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid.[1]

Method 2: Three-Step Synthesis from 2-fluorobenzonitrile

This route avoids the use of a cyanide salt by introducing the formyl group through a series of transformations.

Step 2a: Chloromethylation of 2-fluorobenzonitrile

  • Protocol: This step involves the reaction of 2-fluorobenzonitrile with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst to introduce a chloromethyl group onto the aromatic ring.

Step 2b: Hydrolysis of the Chloromethyl Intermediate

  • Protocol: The chloromethyl group is then hydrolyzed to a hydroxymethyl group, typically using aqueous base or water at elevated temperatures.

Step 2c: Oxidation to 2-fluoro-5-formylbenzonitrile

  • Materials:

    • 2-fluoro-5-(hydroxymethyl)benzonitrile (Intermediate II)

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane

    • Toluene

  • Procedure:

    • In a 1000 mL flask, dissolve 138.9g of the crude intermediate II in 500 mL of dichloromethane and cool in a cold water bath with stirring.[2]

    • Add 200g of pyridinium chlorochromate in batches while maintaining the reaction at room temperature.[2]

    • Monitor the reaction by HPLC until the starting material is consumed.[2]

    • Filter the reaction mixture and rinse the filter cake with 200 mL of dichloromethane.[2]

    • Remove the solvent under reduced pressure.

    • Recrystallize the residue from toluene to obtain 2-fluoro-5-formylbenzonitrile as a yellow solid.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of the two compared synthetic methods.

Method1_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3-bromo-4-fluorobenzaldehyde 3-bromo-4-fluorobenzaldehyde Cyanation (170°C) Cyanation (170°C) 3-bromo-4-fluorobenzaldehyde->Cyanation (170°C) CuCN, NMP CuCN, NMP CuCN, NMP->Cyanation (170°C) 2-fluoro-5-formylbenzonitrile 2-fluoro-5-formylbenzonitrile Cyanation (170°C)->2-fluoro-5-formylbenzonitrile Yield: 76.1%

Caption: Synthetic workflow for 2-fluoro-5-formylbenzonitrile via cyanation.

Method2_Workflow cluster_start Starting Material cluster_step1 Step 1 cluster_intermediate1 Intermediate I cluster_step2 Step 2 cluster_intermediate2 Intermediate II cluster_step3 Step 3 cluster_product Final Product 2-fluorobenzonitrile 2-fluorobenzonitrile Chloromethylation Chloromethylation 2-fluorobenzonitrile->Chloromethylation 2-fluoro-5-(chloromethyl)benzonitrile 2-fluoro-5-(chloromethyl)benzonitrile Chloromethylation->2-fluoro-5-(chloromethyl)benzonitrile Hydrolysis Hydrolysis 2-fluoro-5-(chloromethyl)benzonitrile->Hydrolysis 2-fluoro-5-(hydroxymethyl)benzonitrile 2-fluoro-5-(hydroxymethyl)benzonitrile Hydrolysis->2-fluoro-5-(hydroxymethyl)benzonitrile Oxidation (PCC) Oxidation (PCC) 2-fluoro-5-(hydroxymethyl)benzonitrile->Oxidation (PCC) 2-fluoro-5-formylbenzonitrile 2-fluoro-5-formylbenzonitrile Oxidation (PCC)->2-fluoro-5-formylbenzonitrile Yield: ~65%

Caption: Three-step synthetic workflow for 2-fluoro-5-formylbenzonitrile.

Application in Pharmaceutical Synthesis: The Road to Olaparib

2-Fluoro-5-formylbenzonitrile is a key precursor in the synthesis of Olaparib. The formyl and nitrile functionalities of this intermediate allow for the construction of the complex phthalazinone core of the final drug molecule.

Olaparib_Synthesis 2-fluoro-5-formylbenzonitrile 2-fluoro-5-formylbenzonitrile Phthalazinone_Core_Formation Phthalazinone Core Formation 2-fluoro-5-formylbenzonitrile->Phthalazinone_Core_Formation Olaparib_Intermediate Key Olaparib Intermediate Phthalazinone_Core_Formation->Olaparib_Intermediate Coupling_Reaction Coupling with Piperazine Derivative Olaparib_Intermediate->Coupling_Reaction Olaparib Olaparib Coupling_Reaction->Olaparib

Caption: Simplified pathway from the key intermediate to Olaparib.

Conclusion

The synthesis of 2-fluoro-5-formylbenzonitrile can be effectively achieved through two distinct and scalable routes. The choice between the direct cyanation of 3-bromo-4-fluorobenzaldehyde and the three-step synthesis from 2-fluorobenzonitrile will depend on a careful evaluation of factors such as the availability and cost of starting materials, the tolerance for toxic reagents like cuprous cyanide, and the desired overall process efficiency. While a direct, well-documented synthetic route from this compound to this specific aldehyde was not identified in the reviewed literature, the comparative analysis of these two established methods provides a valuable framework for process development and optimization in the synthesis of this and other structurally related pharmaceutical intermediates.

References

A Comparative Guide to the Electronic Structure of 2-Chloro-5-fluorobenzonitrile and Related Compounds: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of 2-Chloro-5-fluorobenzonitrile and similar substituted benzonitriles, grounded in quantum chemical calculations. Understanding the electronic properties of such molecules is pivotal in fields like drug design and materials science, as these properties govern molecular reactivity, intermolecular interactions, and spectroscopic signatures. While specific computational studies on this compound are not extensively available in public literature, this guide synthesizes data from related compounds to provide a robust comparative framework.

Introduction to Quantum Chemical Calculations in Drug Discovery and Materials Science

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemical and pharmaceutical research.[1] These computational methods allow for the prediction of a molecule's electronic characteristics, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, offering insights into the chemical stability and reactivity of a molecule.[2] A smaller gap generally suggests higher reactivity.[2] Furthermore, calculations of properties like the dipole moment provide crucial information about a molecule's polarity, which influences its solubility and ability to engage in intermolecular interactions.

Comparative Analysis of Electronic Properties

The electronic properties of this compound are influenced by the electron-withdrawing nature of the chlorine and fluorine atoms, as well as the cyano group. To contextualize these effects, the following table presents a comparison of calculated electronic properties for various substituted benzonitriles. The computational methods employed in the cited literature typically involve DFT with the B3LYP functional and basis sets such as 6-311++G(d,p).[3]

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound (Estimated) ---~2.1
2-Fluorobenzonitrile----
2-Chlorobenzonitrile----
4-Amino-2-chlorobenzonitrile-8.1171-4.61833.4988-
p-Fluorobenzonitrile-8.08-5.4782.53-

Experimental and Computational Protocols

Reproducible computational studies are contingent on detailed and consistent protocols. Below is a generalized workflow for performing quantum chemical calculations on small aromatic molecules like this compound.

Molecular Structure Optimization

The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is a widely used and reliable method.[1] The B3LYP functional is a common choice for organic molecules.[3]

  • Basis Set: A basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this size.[3]

  • Procedure:

    • The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .xyz).

    • An input file for the quantum chemistry software is created, specifying the coordinates, the level of theory (e.g., B3LYP/6-311++G(d,p)), and the type of calculation (geometry optimization).

    • The calculation is run, and the software iteratively adjusts the atomic positions to find the minimum energy conformation.

    • A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties.

  • Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) used for optimization is typically employed.

  • Properties to Calculate:

    • HOMO and LUMO Energies: These are standard outputs of most quantum chemistry software. The energy difference between them gives the HOMO-LUMO gap.

    • Dipole Moment: This is also a standard calculated property that reflects the charge distribution in the molecule.

    • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding and charge distribution within the molecule.

Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like this compound.

G Quantum Chemical Calculation Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build 1. Build Initial Molecular Structure input_gen 2. Generate Input File mol_build->input_gen geom_opt 3. Geometry Optimization (e.g., DFT/B3LYP) input_gen->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc sp_energy 5. Single-Point Energy Calculation freq_calc->sp_energy If no imaginary frequencies prop_calc 6. Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) sp_energy->prop_calc nbo_analysis 7. Natural Bond Orbital (NBO) Analysis prop_calc->nbo_analysis

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-fluorobenzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Chloro-5-fluorobenzonitrile is paramount for ensuring the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's inherent hazards.

This compound is classified as a hazardous substance, being toxic if swallowed, harmful in contact with skin, and causing skin and serious eye irritation.[1] It is also toxic to aquatic life with long-lasting effects.[2] Therefore, all waste containing this chemical must be managed in accordance with local, state, and federal regulations.[2] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after.To prevent skin contact, as the substance is harmful and can be absorbed through the skin.[2][5]
Eye Protection Safety goggles or a face shield.To protect against splashes and eye irritation.[2]
Skin and Body A lab coat or chemical-resistant apron. In cases of significant exposure risk, a complete protective suit may be necessary.To prevent contamination of personal clothing and skin.[5]
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.To avoid inhalation of harmful dust or vapors.[2]

In Case of a Spill:

  • Evacuate and Alert: Immediately clear the area of all personnel and alert the appropriate safety officer.[2]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[2]

  • Containment: For small spills, absorb the material with an inert substance like sand or vermiculite.[6]

  • Cleanup: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[5] Do not allow the chemical to enter drains or waterways.[2][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must follow a "cradle-to-grave" approach as mandated by the RCRA, ensuring it is managed safely from generation to final disposal.[3][7]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused chemical, contaminated labware (e.g., gloves, wipes, glassware), and reaction byproducts.

    • Segregate this waste from non-hazardous materials and other incompatible chemical waste to prevent dangerous reactions.[8]

  • Waste Containerization:

    • Use only approved, compatible, and clearly labeled hazardous waste containers.[5][8] The container must be kept closed except when adding waste.

    • The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other constituents.

  • On-Site Accumulation:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory or a central accumulation area.

    • Adhere to all on-site accumulation time limits as specified by the EPA and your institution's policies.

  • Arrange for Licensed Disposal:

    • Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup and transport.[5][9]

    • Ensure a hazardous waste manifest is completed to track the waste from your facility to the final disposal site.[7][10]

  • Final Disposal Method:

    • The recommended method for disposal is typically incineration by a licensed facility.[5] This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.

    • Landfill disposal is generally not recommended for this type of chemical and is subject to strict regulations under the Land Disposal Restrictions (LDRs).[4]

Disposal Workflow

cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: On-Site Accumulation cluster_3 Step 4: Licensed Disposal cluster_4 Step 5: Final Treatment A Identify Waste Streams (Pure Chemical, Contaminated Materials) B Segregate from Non-Hazardous and Incompatible Waste A->B C Use Approved & Labeled Hazardous Waste Containers B->C D Keep Containers Closed C->D E Store in Designated Accumulation Area D->E F Adhere to Accumulation Time Limits E->F G Contact EHS or Licensed Waste Disposal Company F->G H Complete Hazardous Waste Manifest G->H I Incineration at a Licensed Facility H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-Chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-5-fluorobenzonitrile. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Safety Summary

This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin and eye irritation.[1][2] Aromatic nitriles, while not typically liberating cyanide in the body, can exhibit similar toxic symptoms to hydrogen cyanide poisoning.[1]

GHS Hazard Statements:

  • H301: Toxic if swallowed.[3]

  • H311: Toxic in contact with skin.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

Hazard Classification Category
Acute Toxicity, OralCategory 3
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A

Personal Protective Equipment (PPE)

A comprehensive risk assessment should precede any handling of this compound to ensure the appropriate level of PPE is selected. The following table summarizes the minimum recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical goggles.[1]Double nitrile gloves or Viton gloves.[4][5][6]Lab coat.NIOSH-approved respirator with an organic vapor/acid gas cartridge if not handled in a certified chemical fume hood.[7][8][9]
Solution Preparation and Transfers Chemical goggles and a face shield.Double nitrile gloves or Viton gloves.[4][5][6]Chemical-resistant lab coat or apron.Work should be performed in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[7][8][9]
Running Reactions Chemical goggles.Double nitrile gloves or Viton gloves.[4][5][6]Lab coat.All reactions should be conducted in a certified chemical fume hood.
Spill Cleanup Chemical goggles and a face shield.Heavy-duty chemical resistant gloves (e.g., Butyl rubber, Viton).[4][6]Chemical-resistant suit or coveralls.NIOSH-approved respirator with an organic vapor/acid gas cartridge.[7][8][9]

Operational Plan: Step-by-Step Handling Procedures

A standardized operational plan ensures that this compound is handled safely and consistently.

Workflow for Handling this compound

Handling Workflow for this compound prep Preparation - Review SDS - Designate work area - Prepare spill kit ppe Don PPE - Goggles/Face shield - Double nitrile/Viton gloves - Lab coat prep->ppe handling Chemical Handling - Work in fume hood - Weigh solid carefully - Prepare solutions ppe->handling reaction Reaction Setup - Assemble apparatus in hood - Monitor reaction handling->reaction cleanup Post-Handling - Decontaminate surfaces - Segregate waste reaction->cleanup deppe Doff PPE - Remove gloves first - Wash hands thoroughly cleanup->deppe Emergency Response for this compound Exposure exposure Exposure Occurs assess Assess Situation (Eye, Skin, Inhalation, Ingestion) exposure->assess remove Remove from Exposure assess->remove decontaminate Decontaminate (Flush with water) remove->decontaminate medical Seek Immediate Medical Attention decontaminate->medical report Report Incident medical->report Waste Disposal Workflow start Generate Waste (Solid, Liquid, Contaminated PPE) segregate Segregate Waste Streams - Halogenated Organics - Cyanide-Containing Waste start->segregate solid_waste Solid Waste - Place in labeled, sealed container segregate->solid_waste liquid_waste Liquid Waste - Collect in compatible, labeled container - Do not mix with incompatible chemicals segregate->liquid_waste ppe_waste Contaminated PPE - Double-bag in labeled waste bags segregate->ppe_waste storage Store Waste Securely - In a designated, ventilated area solid_waste->storage liquid_waste->storage ppe_waste->storage disposal Arrange for Disposal - Contact Environmental Health & Safety (EHS) storage->disposal

References

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.